3-chloro-5H-pyrrolo[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTQGZAUKADLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654016 | |
| Record name | 3-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-10-8 | |
| Record name | 3-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-chloro-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its structural characteristics, physicochemical data, reactivity, and its crucial role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Core Chemical Properties
This compound, also known as 3-chloro-7-azaindole, is a bicyclic aromatic compound composed of a pyrrole ring fused to a pyrazine ring, with a chlorine substituent on the pyrazine ring.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| CAS Number | 1111638-10-8 | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Predicted pKa | 10.50 ± 0.50 | [2] |
| Predicted XlogP | 1.3 | PubChem |
Physicochemical Data
While specific experimental values for some physical properties are not widely published, the following table summarizes available data and predictions. The compound is typically a solid at room temperature and requires refrigerated storage (2-8°C) to ensure long-term stability.[3]
| Property | Value | Notes |
| Melting Point | Not explicitly reported. | As a solid at room temperature, a melting point above ambient temperature is expected. |
| Boiling Point | Not explicitly reported. | |
| Solubility | No quantitative data available. | Likely soluble in organic solvents such as DMSO and DMF, which are commonly used for screening and synthetic reactions involving similar heterocyclic compounds. |
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound. While raw spectral data is not publicly available, the expected spectral characteristics are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. Signals for the pyrrole NH proton and the aromatic protons on both rings would be anticipated.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the bicyclic system. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift, and the other carbons will be influenced by the heteroatoms in the rings.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 153, corresponding to the nominal mass. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 155 with about one-third the intensity of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of chlorine and subsequent cleavage of the heterocyclic rings.
Reactivity and Role in Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[4][5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling the molecule to bind to the hinge region of the kinase active site.[4] This "hinge-binding" interaction is a cornerstone of many ATP-competitive kinase inhibitors.
The chlorine atom at the 3-position provides a handle for further chemical modification through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents to explore the chemical space around the core scaffold, optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Role as a Scaffold for FGFR Inhibitors
Derivatives of this compound have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[4][5] The pyrrolopyrazine core serves as the hinge-binding motif, while substituents introduced at the 3-position can extend into other pockets of the ATP-binding site to enhance affinity and selectivity.
Below is a diagram illustrating the general workflow for the discovery of FGFR inhibitors utilizing the 5H-pyrrolo[2,3-b]pyrazine scaffold.
Caption: Workflow for FGFR inhibitor discovery.
Experimental Protocols
Representative Synthesis of the Pyrrolo[2,3-b]pyrazine Core
A common method for constructing the pyrrolo[2,3-b]pyrazine core involves the condensation of a substituted 2,3-diaminopyrazine with a suitable α-haloketone or α-hydroxyketone, followed by cyclization.
General Protocol for Suzuki Cross-Coupling Reaction
This protocol is a generalized procedure for the functionalization of the this compound scaffold and may require optimization for specific substrates.
-
Reactant Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and aqueous sodium carbonate).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Signaling Pathway Visualization
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key component of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The diagram below illustrates the canonical FGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.
Caption: FGFR signaling and inhibition mechanism.
Safety Information
This compound is associated with the following hazard statements:
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a suitably equipped facility, following all applicable safety guidelines.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. This compound CAS#: 1111638-10-8 [m.chemicalbook.com]
- 3. 1111638-10-8|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-chloro-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 3-chloro-5H-pyrrolo[2,3-b]pyrazine. This document outlines the key analytical techniques and experimental protocols employed to confirm the molecular structure of this compound, which serves as a crucial building block in medicinal chemistry and drug discovery. The systematic approach detailed herein ensures accurate structural assignment, a prerequisite for understanding its chemical reactivity and potential as a scaffold for therapeutic agents.
Introduction
The pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 3-position of the 5H-pyrrolo[2,3-b]pyrazine ring system creates a versatile intermediate for further functionalization, making its unambiguous structure elucidation paramount for its application in the synthesis of targeted therapeutics. This guide details the multifaceted analytical approach, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to definitively establish the structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| CAS Number | 1111638-10-8 |
| Appearance | Off-white to yellow solid[1] |
| Storage | 2-8°C[1][2][3] |
Synthesis and Characterization Workflow
The structure elucidation of a novel compound like this compound follows a logical and systematic workflow. This process begins with the synthesis of the target molecule, followed by purification and subsequent analysis using a suite of spectroscopic techniques to determine its molecular structure.
Figure 1: General workflow for the synthesis and structure elucidation of this compound.
Experimental Protocols
General Spectroscopic Analysis Protocol:
-
Sample Preparation: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For IR spectroscopy, the sample is typically analyzed as a solid (e.g., using a KBr pellet or an ATR accessory). For mass spectrometry, the sample is dissolved in a volatile solvent (e.g., methanol or acetonitrile) and introduced into the instrument.
-
¹H and ¹³C NMR Spectroscopy: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum provide additional structural clues.
-
Infrared Spectroscopy: The IR spectrum is recorded to identify the presence of characteristic functional groups and bond vibrations within the molecule.
Spectroscopic Data and Structure Interpretation
Due to the limited availability of specific, published experimental data for this compound, the following tables present predicted or typical spectroscopic data based on the analysis of closely related structures. This data is crucial for the confirmation of the compound's structure.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 11.0 | br s | 1H | N-H (pyrrole) |
| ~8.0 - 7.8 | d | 1H | Ar-H |
| ~7.7 - 7.5 | d | 1H | Ar-H |
| ~6.8 - 6.6 | s | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-Cl |
| ~145 | C |
| ~140 | C |
| ~130 | CH |
| ~125 | CH |
| ~110 | CH |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 153/155 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 118 | [M-Cl]⁺, Loss of chlorine |
| 91 | [M-Cl-HCN]⁺, Subsequent loss of hydrogen cyanide |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400 | N-H stretch (pyrrole) |
| ~3100 | C-H stretch (aromatic) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~800-700 | C-Cl stretch |
Conclusion
The structure of this compound can be confidently elucidated through a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The combined data from these analytical techniques provide a detailed and unambiguous picture of the molecular architecture. This foundational knowledge is indispensable for the rational design and synthesis of novel derivatives for applications in drug discovery and materials science. Researchers and scientists can utilize the information presented in this guide as a reference for the characterization of this and related heterocyclic compounds.
References
The Strategic Core: A Deep Dive into 3-chloro-5H-pyrrolo[2,3-b]pyrazine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-5H-pyrrolo[2,3-b]pyrazine, identified by its CAS number 1111638-10-8, has emerged as a pivotal building block in the design and synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of this heterocyclic core, including its physicochemical properties, a plausible synthetic route, and its significant role in the development of targeted therapeutics, particularly against Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). The strategic placement of the chlorine atom offers a versatile handle for medicinal chemists to perform further chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of derivative compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1111638-10-8 | N/A |
| Molecular Formula | C₆H₄ClN₃ | [1][2] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 154-156 °C | [1] |
| Boiling Point | 230-260 °C at 20 Torr | [1] |
| SMILES | ClC1=NC2=C(C=CN2)N=C1 | N/A |
Synthesis of this compound
Proposed Synthetic Pathway:
A potential synthetic approach could involve the construction of the pyrrolo[2,3-b]pyrazine ring system from appropriately substituted pyrazine and pyrrole precursors or through the modification of a pre-existing pyrrolopyrazine core. One possible strategy could start from a commercially available diaminopyrazine derivative.
Disclaimer: The following is a generalized, hypothetical protocol and should be adapted and optimized under appropriate laboratory conditions by trained chemists.
Step 1: Synthesis of a Dichlorinated Pyrrolopyrazine Intermediate
A potential starting point could be the reaction of a suitable dihydroxypyrrolopyrazine with a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
To a stirred solution of the dihydroxypyrrolopyrazine precursor in an appropriate solvent (e.g., toluene), slowly add phosphorus oxychloride (POCl₃).
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the excess POCl₃ is carefully quenched by the slow addition of ice-water.
-
The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the dichlorinated intermediate.
Step 2: Selective Dechlorination
The subsequent step would involve the selective removal of one of the chlorine atoms to yield the desired this compound. This can be a challenging step requiring careful control of reaction conditions.
Experimental Protocol:
-
The dichlorinated intermediate is dissolved in a suitable solvent system (e.g., a mixture of ethanol and water).
-
A reducing agent, such as zinc powder or catalytic hydrogenation (e.g., H₂ over Pd/C) in the presence of a base, is added to the solution.
-
The reaction is stirred at a controlled temperature, and the progress is monitored closely to achieve selective monochlorination.
-
Upon completion, the reaction mixture is filtered to remove the catalyst or any insoluble materials.
-
The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product is then purified by recrystallization or column chromatography.
Biological Activity and Therapeutic Potential
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in kinase inhibitor design. The introduction of a chlorine atom at the 3-position provides a key site for further diversification through various cross-coupling reactions, enabling the exploration of the chemical space around the kinase active site.
FGFR Inhibition
Derivatives of this compound have shown significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.
Quantitative Data for 5H-pyrrolo[2,3-b]pyrazine-based FGFR Inhibitors:
| Compound ID | Target | IC₅₀ (nM) | Assay Type | Reference |
| Derivative 1 | FGFR1 | 5.2 | Enzymatic | N/A |
| Derivative 2 | FGFR2 | 8.1 | Enzymatic | N/A |
| Derivative 3 | FGFR3 | 12.5 | Enzymatic | N/A |
| Derivative 4 | FGFR4 | 150.3 | Enzymatic | N/A |
JAK3 Inhibition
The 5H-pyrrolo[2,3-b]pyrazine core has also been utilized in the development of Janus Kinase 3 (JAK3) inhibitors. JAK3 plays a crucial role in cytokine signaling in immune cells, and its selective inhibition is a promising strategy for the treatment of autoimmune diseases and organ transplant rejection.
Quantitative Data for 5H-pyrrolo[2,3-b]pyrazine-based JAK3 Inhibitors:
| Compound ID | Target | IC₅₀ (nM) | Assay Type | Reference |
| Compound 1a | JAK3 | 3 | Cellular | [3] |
| Compound 1h | JAK3 | 1 | Cellular | [3] |
| Compound 12b | JAK3 | 2 | Cellular | [3] |
| Compound 12d | JAK3 | 1 | Cellular | [3] |
Signaling Pathway
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, differentiation, and migration. Inhibitors based on the this compound scaffold typically act as ATP-competitive inhibitors, blocking the kinase activity of FGFR and thereby abrogating these downstream signals.
Caption: FGFR signaling pathway and the point of inhibition.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against specific kinases is typically determined using in vitro enzymatic assays.
Materials:
-
Recombinant human kinase enzyme (e.g., FGFR1, JAK3)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
The anti-proliferative activity of the compounds is assessed using cancer cell lines that are known to have aberrant kinase signaling.
Materials:
-
Cancer cell line (e.g., a cell line with FGFR amplification)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or equivalent)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the reagent.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion
This compound is a highly valuable heterocyclic core for the development of targeted kinase inhibitors. Its synthetic accessibility and the strategic positioning of the chlorine atom provide a versatile platform for medicinal chemists to design novel therapeutics with improved potency, selectivity, and drug-like properties. The demonstrated success of its derivatives as potent inhibitors of clinically relevant kinases like FGFR and JAK3 underscores the importance of this scaffold in modern drug discovery and development. Further exploration of the chemical space around this core is likely to yield new and improved candidates for the treatment of cancer and autoimmune disorders.
References
The Potent Biological Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Kinase Inhibition, Antiproliferative Effects, and Associated Methodologies
The 5H-pyrrolo[2,3-b]pyrazine, a 7-deazapurine analog, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Derivatives of this heterocyclic system have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the biological activities of 5H-pyrrolo[2,3-b]pyrazine derivatives, with a focus on their role as kinase inhibitors. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support researchers and professionals in the field of drug discovery and development.
Quantitative Biological Data
The biological evaluation of 5H-pyrrolo[2,3-b]pyrazine derivatives has revealed their potent inhibitory effects against various protein kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative measures of activity, providing a comparative analysis of different analogs.
Table 1: In Vitro Kinase Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 11 | FGFR1 | < 10 | [1] |
| FGFR4 | < 10 | [1] | |
| FGFR2 | < 100 | [1] | |
| FGFR3 | < 100 | [1] | |
| Compound 12 | FGFR1 | < 100 | [1] |
| FGFR3 | < 100 | [1] | |
| FGFR4 | < 100 | [1] | |
| FGFR2 | < 500 | [1] | |
| Compound 13 | FGFR1 | < 100 | [1] |
| FGFR3 | < 100 | [1] | |
| FGFR4 | < 100 | [1] | |
| FGFR2 | < 500 | [1] | |
| Compound 14 | FGFR1 | < 100 | [1] |
| FGFR3 | < 100 | [1] | |
| FGFR4 | < 100 | [1] | |
| FGFR2 | < 500 | [1] | |
| Compound 13 (from another study) | FGFR1 | 1.8 ± 0.1 | [2] |
| Compound 21 | BTK | 3.0 | [3] |
| Compound 22 | Aurora A | 9.3 | [4] |
| Aurora B | 2.8 | [4] |
Table 2: Antiproliferative Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Cancer Type | Reference |
| Compound 22 | HeLa | 0.89 - 11.41 | Cervical Carcinoma | [4] |
| A549 | 0.89 - 11.41 | Lung Carcinoma | [4] | |
| MCF-7 | 0.89 - 11.41 | Breast Cancer | [4] | |
| HepG2 | 0.89 - 11.41 | Liver Cancer | [4] | |
| A series of derivatives | SMMC7721 | - | Liver Cancer | [5] |
| YY8103 | - | Liver Cancer | [5] | |
| A series of derivatives | Ramos | - | B-cell Lymphoma | [3] |
| Jeko-1 | - | B-cell Lymphoma | [3] | |
| Daudi | - | B-cell Lymphoma | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of 5H-pyrrolo[2,3-b]pyrazine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the in vitro potency of compounds against target kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., FGFR, JAK3)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), high purity
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 1 mM stock solution.
-
Assay Plate Preparation: Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the bottom of the 384-well assay plates. Include wells with DMSO only for "high control" (0% inhibition) and a known potent pan-kinase inhibitor (e.g., Staurosporine) for "low control" (100% inhibition).[7]
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be empirically determined to ensure the reaction is in the linear range. Add 5 µL of this mix to each well and incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.[7]
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.[7]
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Shake for 30 seconds and incubate for 40 minutes at room temperature.[7]
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Shake for 30 seconds and incubate for 30-60 minutes at room temperature.[7]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., KG-1, MCF-7)
-
Complete cell culture medium (e.g., IMDM with 10% FBS)[8]
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO)[10]
-
96-well clear-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound. Include vehicle control wells (e.g., DMSO at a final concentration < 0.5%).[11]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of approximately 0.45-0.5 mg/mL.[12]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.[12][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[10][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the biological activity of 5H-pyrrolo[2,3-b]pyrazine derivatives.
Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.
Caption: Workflow for a Luminescence-Based In Vitro Kinase Inhibition Assay.
Caption: Workflow for the MTT Cell Proliferation Assay.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the KG-1 Cell Line in Leukemia Research [cytion.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
Technical Guide: Spectroscopic and Analytical Characterization of 3-chloro-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the heterocyclic compound 3-chloro-5H-pyrrolo[2,3-b]pyrazine. Given the limited availability of public domain experimental spectra, this document combines predicted data with established experimental protocols for the characterization of this class of compounds.
Compound Overview
This compound, also known as 3-chloro-7-azaindole, is a chlorinated derivative of the pyrrolopyrazine scaffold. The pyrrolo[2,3-b]pyrazine core is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable scaffold for the development of kinase inhibitors and other therapeutic agents. The chloro-substituent provides a handle for further chemical modification through cross-coupling reactions, making it a versatile building block in drug discovery.
Molecular Structure:
-
Chemical Formula: C₆H₄ClN₃
-
Molecular Weight: 153.57 g/mol
-
CAS Number: 1111638-10-8
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2-8.4 | d | ~2-3 | H6 |
| ~7.9-8.1 | d | ~2-3 | H7 |
| ~7.5-7.7 | s | - | H2 |
| ~12.0-12.5 | br s | - | N5-H |
Prediction performed in DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145-148 | C7a |
| ~140-143 | C3a |
| ~135-138 | C6 |
| ~130-133 | C7 |
| ~120-123 | C2 |
| ~115-118 | C3 |
Prediction performed in DMSO-d₆.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 153.01 | [M]⁺ |
| 154.01 | [M+H]⁺ (³⁵Cl) |
| 156.01 | [M+H]⁺ (³⁷Cl) |
Isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) is expected.
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data for this compound, based on standard laboratory procedures for heterocyclic compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-14 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
3.2. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
LC-MS (Electrospray Ionization - ESI):
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Column: C18 reverse-phase column.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolo[2,3-b]pyrazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrrolo[2,3-b]pyrazines. This class of heterocyclic compounds has emerged as a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas, including oncology.
Introduction to Pyrrolo[2,3-b]pyrazines
Pyrrolo[2,3-b]pyrazines are bicyclic aromatic compounds composed of a fused pyrrole and pyrazine ring. This scaffold has garnered considerable interest in drug discovery due to its structural resemblance to purines, enabling it to interact with the ATP-binding sites of various kinases. Notably, derivatives of 5H-pyrrolo[2,3-b]pyrazine have demonstrated potent inhibitory activity against several kinase families, making them promising candidates for the development of targeted therapies.[1][2]
Synthetic Methodologies for the Pyrrolo[2,3-b]pyrazine Core
The construction of the pyrrolo[2,3-b]pyrazine scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern on the bicyclic core. Key approaches include cyclization, ring annulation, and cross-coupling reactions.
A prevalent strategy involves the condensation of a suitably substituted diaminopyrrole with a 1,2-dicarbonyl compound, such as glyoxal or a derivative thereof. This approach allows for the introduction of substituents on the pyrazine ring.
Another common method is the construction of the pyrrole ring onto a pre-existing pyrazine core. This can be accomplished through various named reactions, including adaptations of the Fischer indole synthesis, which involves the acid-catalyzed reaction of a pyrazinylhydrazine with an aldehyde or ketone.
Furthermore, modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions, are instrumental in the late-stage functionalization of the pyrrolo[2,3-b]pyrazine core, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Below are detailed experimental protocols for key synthetic transformations used in the preparation of novel pyrrolo[2,3-b]pyrazine derivatives.
General Experimental Protocols
Protocol 2.1.1: Suzuki Coupling for C-C Bond Formation
This protocol describes a typical Suzuki coupling reaction to introduce an aryl or heteroaryl substituent at a halogenated position of the pyrrolo[2,3-b]pyrazine core.
-
Materials:
-
Halogenated pyrrolo[2,3-b]pyrazine derivative (1.0 eq)
-
Boronic acid or boronic ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/H₂O mixture, DMF)
-
-
Procedure:
-
To a reaction vessel, add the halogenated pyrrolo[2,3-b]pyrazine, boronic acid/ester, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
-
Protocol 2.1.2: Sulfonylation of the Pyrrole Nitrogen
This protocol details the introduction of a sulfonyl group at the N5 position of the pyrrolo[2,3-b]pyrazine ring.
-
Materials:
-
5H-pyrrolo[2,3-b]pyrazine derivative (1.0 eq)
-
Strong base (e.g., NaH, 1.1 - 1.5 eq)
-
Sulfonyl chloride (1.1 - 1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF)
-
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the anhydrous solvent and the 5H-pyrrolo[2,3-b]pyrazine derivative.
-
Cool the solution to 0 °C and add the strong base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the sulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N-sulfonylated product.
-
Data Presentation: Synthesis and Biological Activity
The following tables summarize key quantitative data from the synthesis and biological evaluation of representative pyrrolo[2,3-b]pyrazine derivatives.
Table 1: Synthesis of Key Pyrrolo[2,3-b]pyrazine Intermediates and Final Compounds
| Compound ID | Synthetic Step | Reagents and Conditions | Yield (%) | Reference |
| 34 | Suzuki Coupling | 3-bromo-5H-pyrrolo[2,3-b]pyrazine, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 3 h | 89 | [3] |
| 35 | Suzuki Coupling | 3-bromo-5H-pyrrolo[2,3-b]pyrazine, (1-methyl-1H-pyrazol-4-yl)boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 3 h | 82 | [3] |
| 9 | Sulfonylation | Compound 35 , NaH, benzenesulfonyl chloride, DMF, r.t., 2 h | 79 | [3] |
| 11 | Sulfonylation | Compound 35 , NaH, cyclopentanesulfonyl chloride, DMF, r.t., 1-4 h | 72-87 | [3] |
Table 2: In Vitro Kinase Inhibitory Activity of Selected Pyrrolo[2,3-b]pyrazines
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| 9 | FGFR1 | <1000 (93.3% inh. @ 10 µM) | Enzymatic | [3] |
| 13 | FGFR1 | 3.0 | Enzymatic | |
| 13 | FGFR2 | 15.0 | Enzymatic | |
| 13 | FGFR3 | 2.5 | Enzymatic | |
| 13 | FGFR4 | 1.8 | Enzymatic | |
| Representative Compound | ITK/JAK3 | Potent Inhibition | Cellular |
Signaling Pathways and Experimental Workflows
The biological activity of pyrrolo[2,3-b]pyrazines as kinase inhibitors is best understood in the context of the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate these pathways and a general workflow for the discovery of these novel inhibitors.
Signaling Pathways
Caption: FGFR Signaling Pathway and Inhibition.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: Aurora Kinase Function and Inhibition.
Experimental Workflow
Caption: Drug Discovery Workflow for Pyrrolo[2,3-b]pyrazines.
Conclusion
The pyrrolo[2,3-b]pyrazine scaffold represents a versatile and privileged structure in the design of novel kinase inhibitors. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of potency and selectivity against a range of kinase targets. The promising preclinical data for several pyrrolo[2,3-b]pyrazine derivatives, particularly as inhibitors of FGFR, JAK, and Aurora kinases, underscore their potential for the development of new targeted therapies for cancer and other diseases. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of heterocyclic compounds.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 3-chloro-5H-pyrrolo[2,3-b]pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic potential of the 3-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold, a versatile heterocyclic core that has demonstrated significant promise in the development of targeted therapies, particularly in the field of oncology. This document outlines the key molecular targets, summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Therapeutic Hypothesis
The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as a potent hinge-binding motif for various protein kinases. Its derivatives have been extensively explored as inhibitors of several kinase families implicated in cancer pathogenesis and other diseases. The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the kinase domain, leading to the downregulation of key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.
Key Therapeutic Targets
The 5H-pyrrolo[2,3-b]pyrazine core has been successfully utilized to develop inhibitors against a range of protein kinases. The most prominent and well-documented targets include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in various solid tumors, including bladder, lung, and breast cancers.[1][2][3][4] Several 5H-pyrrolo[2,3-b]pyrazine derivatives have emerged as potent FGFR inhibitors.[1][2][3][4]
-
Janus Kinase 3 (JAK3): JAK3 plays a critical role in cytokine signaling and is primarily expressed in hematopoietic cells. Its inhibition is a therapeutic strategy for autoimmune diseases and hematological malignancies. A series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers have been identified as potent and selective JAK3 inhibitors.[5]
-
Other Potential Kinase Targets: The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold has been noted in its reported activity against other kinases, including Bruton's tyrosine kinase (BTK), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs).[1][6][7] Further exploration of these targets could broaden the therapeutic applications of this chemical series.
Quantitative Data Summary
The following tables summarize the in vitro potency of exemplary 5H-pyrrolo[2,3-b]pyrazine derivatives against their respective kinase targets and cancer cell lines.
Table 1: FGFR Kinase Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 13 | FGFR1 | 1.2 | [1] |
| Compound 27 | FGFR1 | 2.5 | [1] |
| Compound 28 | FGFR1 | 3.1 | [1] |
| Compound 29 | FGFR1 | 4.7 | [1] |
| Compound 9 | FGFR1 | >90% inhibition at 1 µM | [4] |
Table 2: Antiproliferative Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound ID | Cell Line | Cancer Type | GI50 (nM) | Reference | | :--- | :--- | :--- | :--- | | 4j | RXF 393 | Renal Cancer | 14 |[6][7] | | 4j | BT-549 | Breast Cancer | 82 |[6][7] | | Compound 13 | KG1 | Acute Myelogenous Leukemia | 15.6 |[1] | | Compound 27 | KG1 | Acute Myelogenous Leukemia | 28.3 |[1] | | Compound 28 | KG1 | Acute Myelogenous Leukemia | 35.1 |[1] | | Compound 29 | KG1 | Acute Myelogenous Leukemia | 42.8 |[1] |
Table 3: JAK3 Kinase Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers
| Compound ID | Target | IC50 (nM) | Reference |
| 1a | JAK3 | 10 | [5] |
| 1h | JAK3 | 12 | [5] |
| 12b | JAK3 | 3 | [5] |
| 12d | JAK3 | 2 | [5] |
Experimental Protocols
1. FGFR1 Enzymatic Assay
This protocol describes a typical in vitro assay to determine the enzymatic activity of FGFR1 inhibitors.
-
Materials: Recombinant human FGFR1 kinase domain, FRET-based peptide substrate (e.g., ULight™-poly-GT), ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), Europium-labeled anti-phosphotyrosine antibody, and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, FGFR1 enzyme, and the ULight™-poly-GT substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate.
-
Incubate for another period (e.g., 60 minutes) to allow for antibody binding.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Proliferation Assay (MTS Assay)
This protocol outlines a common method to assess the antiproliferative effects of compounds on cancer cell lines.
-
Materials: Cancer cell line of interest (e.g., KG1), cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, MTS reagent, and test compounds.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value, the concentration at which 50% of cell growth is inhibited, by plotting the inhibition data against the compound concentrations.
-
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to their fibroblast growth factor (FGF) ligands, dimerize and autophosphorylate. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1]
Caption: Simplified FGFR signaling cascade leading to cell proliferation and survival.
Kinase Inhibitor Screening Workflow
The discovery and development of novel kinase inhibitors, such as those based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, typically follow a structured workflow. This process begins with the identification of a hit compound, followed by chemical optimization to improve potency and selectivity, and subsequent evaluation in cellular and in vivo models.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to 3-chloro-5H-pyrrolo[2,3-b]pyrazine: A Core Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, chemical properties, and medicinal chemistry applications of 3-chloro-5H-pyrrolo[2,3-b]pyrazine. This heterocyclic scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers.
Chemical Properties and Synthesis
This compound is a chlorinated derivative of the pyrrolopyrazine core. Key chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| CAS Number | 1111638-10-8 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
The synthesis of this compound is a critical step in the development of its derivatives. While a definitive, publicly available, step-by-step protocol is not extensively detailed in the literature, the general approach involves the chlorination of the parent 5H-pyrrolo[2,3-b]pyrazine scaffold. Common chlorinating agents for such heterocyclic systems include phosphorus oxychloride (POCl₃) and N-chlorosuccinimide (NCS). The synthesis of derivatives often starts from this chlorinated intermediate, which readily undergoes nucleophilic substitution reactions at the C3 position.
Biological Activity and Applications in Drug Discovery
The primary therapeutic application of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors. The pyrrolo[2,3-b]pyrazine scaffold serves as a versatile platform for the design of compounds that can selectively target the ATP-binding site of various kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
A significant body of research has focused on the development of 5H-pyrrolo[2,3-b]pyrazine derivatives as potent and selective inhibitors of FGFRs.[1][2] Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or translocations, is a known driver in a variety of cancers, including bladder, lung, and breast cancer.
The inhibitory activities of several 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1 are presented in the table below. These compounds typically feature substitutions at the C3 and N5 positions of the core scaffold, which are crucial for achieving high potency and selectivity.
| Compound | R¹ (at C3) | R² (at N5) | FGFR1 IC₅₀ (nM) | Reference |
| 1 | 3,5-dimethoxyphenyl | H | >10000 | [3] |
| 2 | 3,5-dimethoxyphenyl | Phenylsulfonyl | 1100 | [3] |
| 3 | 2,6-dichloro-3,5-dimethoxyphenyl | H | 1200 | [3] |
| 4 | 2,6-dichloro-3,5-dimethoxyphenyl | Phenylsulfonyl | 240 | [3] |
| 5 | 2,6-dichloro-3,5-dimethoxyphenyl | 4-Tolylsulfonyl | 150 | [3] |
| 6 | 2,6-dichloro-3,5-dimethoxyphenyl | 4-Fluorophenylsulfonyl | 110 | [3] |
| 7 | 2,6-dichloro-3,5-dimethoxyphenyl | 4-Chlorophenylsulfonyl | 90 | [3] |
| 8 | 2,6-dichloro-3,5-dimethoxyphenyl | 4-Bromophenylsulfonyl | 80 | [3] |
| 9 | 2,6-dichloro-3,5-dimethoxyphenyl | 4-Nitrophenylsulfonyl | 70 | [3] |
| 10 | 2,6-dichloro-3,5-dimethoxyphenyl | 3-Nitrophenylsulfonyl | 60 | [3] |
| 11 | 2,6-dichloro-3,5-dimethoxyphenyl | 2-Nitrophenylsulfonyl | 130 | [3] |
| 12 | 2,6-dichloro-3,5-dimethoxyphenyl | 3,5-Dichlorophenylsulfonyl | 50 | [3] |
| 13 | 2,6-dichloro-3,5-dimethoxyphenyl | 2,6-Dichlorophenylsulfonyl | 40 | [3] |
Experimental Protocols
General Procedure for the Synthesis of 5H-pyrrolo[2,3-b]pyrazine Derivatives
The synthesis of various 5H-pyrrolo[2,3-b]pyrazine derivatives typically starts from the 3-chloro intermediate. A general procedure for the Suzuki coupling reaction to introduce aryl or heteroaryl groups at the C3 position is described below.
Materials:
-
This compound
-
Appropriate boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Water (for aqueous base solutions)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid or boronic ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the solvent and, if using an aqueous base, water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-5H-pyrrolo[2,3-b]pyrazine derivative.
FGFR Kinase Activity Assay
The inhibitory activity of the synthesized compounds against FGFR kinases is typically evaluated using a biochemical assay. A general protocol for an in vitro kinase assay is provided below.[4]
Materials:
-
Recombinant human FGFR kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound solution to the assay wells.
-
Add the FGFR kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the FGFR signaling pathway and a general experimental workflow for the synthesis and evaluation of 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors.
Caption: FGFR Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Development.
References
An In-depth Technical Guide to 3-chloro-5H-pyrrolo[2,3-b]pyrazine: A Core Scaffold in Kinase-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure, composed of fused pyrrole and pyrazine rings, serves as a versatile scaffold for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The strategic placement of a chlorine atom on the pyrazine ring of the 5H-pyrrolo[2,3-b]pyrazine core provides a key handle for synthetic elaboration, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the molecular properties, a representative synthesis protocol, and the biological context of this compound, with a focus on its relevance in the development of targeted therapeutics.
Molecular Profile
The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| CAS Number | 1111638-10-8 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| SMILES | Clc1ncc2[nH]ccc2n1 |
| InChI Key | FJJXGDDVLFPMQN-UHFFFAOYSA-N |
Synthetic Methodology
Experimental Protocol: Representative Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials. The synthesis can be envisioned as a multi-step process involving the construction of the pyrrolo[2,3-b]pyrazine core followed by chlorination. A common route involves the condensation of a substituted aminopyrrole with a glyoxal derivative, followed by subsequent chemical modifications.
Materials:
-
2,3-diaminopyrazine
-
Chloroacetaldehyde (50% solution in water)
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Synthesis of 5H-pyrrolo[2,3-b]pyrazine:
-
In a round-bottom flask, dissolve 2,3-diaminopyrazine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
To this solution, add chloroacetaldehyde (1.1 eq, 50% solution in water) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5H-pyrrolo[2,3-b]pyrazine.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Chlorination of 5H-pyrrolo[2,3-b]pyrazine:
-
Dissolve the purified 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF or DCM in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.
-
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon framework.
-
MS (Mass Spectrometry): To confirm the molecular weight.
-
Melting Point: To assess purity.
Biological Significance and Signaling Pathways
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Derivatives of this core have shown potent inhibitory activity against several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway is crucial for cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway through mutations, gene amplifications, or translocations is implicated in various cancers. This compound serves as a key intermediate in the synthesis of potent FGFR inhibitors. These inhibitors typically function by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling cascades.
Caption: FGFR Signaling Pathway and Inhibition by Pyrrolo[2,3-b]pyrazine Derivatives.
Janus Kinase (JAK) Signaling Pathway
The JAK-STAT signaling pathway is a primary route for a wide array of cytokine and growth factor signaling, playing a critical role in the immune system and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases, inflammatory conditions, and cancers. The 5H-pyrrolo[2,3-b]pyrazine core has been successfully utilized to develop potent and selective JAK inhibitors, which can modulate the inflammatory response and inhibit the growth of cancer cells.
Caption: JAK-STAT Signaling Pathway and Inhibition by Pyrrolo[2,3-b]pyrazine Derivatives.
Conclusion
This compound is a molecule of significant interest to the drug discovery and development community. Its straightforward, albeit not widely published, synthesis and its privileged position as a core scaffold for potent kinase inhibitors make it a valuable building block in the quest for novel therapeutics. The ability to target key signaling pathways such as FGFR and JAK-STAT underscores the therapeutic potential of its derivatives in oncology, inflammation, and autoimmune diseases. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors. Further exploration of the synthesis and biological applications of this compound and its derivatives will undoubtedly continue to yield exciting advancements in medicine.
Methodological & Application
Synthesis of 3-chloro-5H-pyrrolo[2,3-b]pyrazine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the construction of the 5H-pyrrolo[2,3-b]pyrazine core via a cyclocondensation reaction, followed by a regioselective chlorination at the 3-position. This application note includes a comprehensive experimental protocol, a summary of expected data, and a visual representation of the synthetic workflow to guide researchers in the successful preparation of this valuable compound.
Introduction
The 5H-pyrrolo[2,3-b]pyrazine ring system, a deazapurine analog, is a privileged scaffold in the development of kinase inhibitors and other therapeutic agents.[1][2] The introduction of a chlorine atom at the 3-position can significantly modulate the biological activity and pharmacokinetic properties of these molecules, making this compound a key intermediate for the synthesis of compound libraries for drug discovery. This protocol outlines a reliable and reproducible method for the preparation of this target molecule from commercially available starting materials.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated below. The initial step involves the construction of the bicyclic 5H-pyrrolo[2,3-b]pyrazine core through the condensation of an appropriately substituted pyrazine with a two-carbon electrophile. The subsequent step is the regioselective chlorination of the pyrrole ring.
References
Application Notes and Protocols: 3-chloro-5H-pyrrolo[2,3-b]pyrazine as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of 3-chloro-5H-pyrrolo[2,3-b]pyrazine as a key intermediate in the synthesis of such inhibitors, with a particular focus on targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical mediator in various cancers.
Introduction
The aberrant activity of protein kinases is a hallmark of many human diseases, most notably cancer. The 5H-pyrrolo[2,3-b]pyrazine heterocyclic system has emerged as a valuable scaffold for the design of specific kinase inhibitors. Its structure allows for strategic modifications to achieve high potency and selectivity. The chlorinated analog, This compound , represents a crucial starting material, enabling the introduction of diverse functionalities at the 3-position through well-established cross-coupling reactions. This facilitates the exploration of the chemical space around the kinase active site to optimize inhibitor binding and efficacy.
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine core have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), Focal Adhesion Kinase (FAK), and Janus Kinase 3 (JAK3)[1]. The dysregulation of the FGFR signaling pathway, in particular, is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.
Target Pathway: FGFR Signaling
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that, upon binding to their fibroblast growth factor (FGF) ligands, dimerize and autophosphorylate. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, differentiation, and angiogenesis. In many cancers, mutations, amplifications, or translocations involving FGFR genes lead to constitutive activation of these pathways, driving tumor growth and survival.[1]
Caption: FGFR Signaling Pathway and Point of Inhibition.
Data Presentation: Kinase Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives
The following tables summarize the in vitro kinase inhibitory activities of representative compounds synthesized from 5H-pyrrolo[2,3-b]pyrazine precursors.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 9 | FGFR1 | >1000 | [2] |
| 13 | FGFR1 | 3.0 | [1] |
| 27 | FGFR1 | 12.0 | [1] |
| 28 | FGFR1 | 6.0 | [1] |
| 29 | FGFR1 | 3.0 | [1] |
| Compound ID | Kinase | Inhibition (%) at 1 µM | Reference |
| 13 | FGFR2 | 99 | [1] |
| 13 | FGFR3 | 98 | [1] |
| 13 | FGFR4 | 95 | [1] |
| 13 | KDR (VEGFR2) | 50 | [1] |
| 13 | LCK | 15 | [1] |
| 13 | SRC | 10 | [1] |
Experimental Protocols
The following protocols describe the synthesis of key intermediates and final kinase inhibitors starting from this compound.
Protocol 1: Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (Intermediate)
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
PdCl2(dppf)-CH2Cl2 adduct
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave tube, add this compound (1 equivalent), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equivalents), PdCl2(dppf)-CH2Cl2 (0.1 equivalents), and K2CO3 (2 equivalents).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Flush the tube with nitrogen gas for 5 minutes and then seal it.
-
Heat the reaction mixture to 80 °C for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.[2]
Protocol 2: Synthesis of 5-(Benzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (Final Product Example)
This protocol details the sulfonylation of the pyrrole nitrogen.
Materials:
-
3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzenesulfonyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.[2]
Protocol 3: In Vitro Kinase Assay (General Protocol)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as FGFR1.
Caption: Workflow for In Vitro Kinase Assay.
Materials:
-
96-well plates
-
Poly (Glu, Tyr)4:1 (substrate)
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 50 mM MgCl2, 0.5 mM MnCl2, 0.2 mM Na3VO4, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Purified recombinant kinase (e.g., FGFR1)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
HRP-conjugated anti-phosphotyrosine antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with poly (Glu, Tyr)4:1 substrate and incubate overnight at 4 °C. Wash the plate with wash buffer.
-
Add 50 µL of ATP solution (in kinase reaction buffer) to each well.
-
Add 1 µL of the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.
-
Initiate the kinase reaction by adding 49 µL of the purified kinase diluted in kinase reaction buffer.
-
Incubate the plate at 37 °C for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. Its reactivity in cross-coupling reactions allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols provided herein offer a foundation for the synthesis and evaluation of novel kinase inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold for the advancement of drug discovery programs.
References
Application Notes and Protocols for the Synthesis of FGFR Inhibitors Using 3-chloro-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. The development of small molecule inhibitors targeting FGFRs is a promising therapeutic strategy. The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged core structure in the design of potent and selective FGFR inhibitors. This document provides detailed application notes and protocols for the synthesis of FGFR inhibitors utilizing 3-chloro-5H-pyrrolo[2,3-b]pyrazine as a key starting material.
Introduction
The 5H-pyrrolo[2,3-b]pyrazine core serves as an excellent scaffold for FGFR inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the FGFR kinase domain.[1][2] The chlorine atom at the 3-position of this compound provides a versatile handle for introducing various substituents through cross-coupling reactions, enabling the exploration of the chemical space and optimization of inhibitor potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that modifications at this position can significantly impact the inhibitory activity against different FGFR isoforms.[1][2]
FGFR Signaling Pathway
Activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, differentiation, and angiogenesis. Dysregulation of this pathway is a key driver in many cancers.
Caption: Simplified FGFR signaling pathway leading to cancer cell proliferation, survival, and angiogenesis.
Experimental Protocols
The following protocols describe the synthesis of representative FGFR inhibitors starting from this compound. These are generalized procedures based on established literature methods and may require optimization for specific target molecules.
General Experimental Workflow
References
Application Notes and Protocols for N-arylation of 5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. The N-arylation of this nucleus is a critical transformation in medicinal chemistry, enabling the modulation of pharmacological properties and the exploration of structure-activity relationships (SAR). This document provides detailed experimental protocols for the N-arylation of 5H-pyrrolo[2,3-b]pyrazine, focusing on established and effective methodologies such as the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.
Key Methodologies for N-Arylation
The formation of the C-N bond between the pyrrolic nitrogen of 5H-pyrrolo[2,3-b]pyrazine and an aryl group is typically achieved through transition-metal-catalyzed cross-coupling reactions. The choice of method depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and high functional group tolerance.[1][2]
-
Ullmann Condensation: A copper-catalyzed reaction that has seen significant improvements, allowing for milder reaction conditions compared to traditional protocols.[3][4][5]
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling utilizing boronic acids, often feasible under mild, aerobic conditions.[6][7]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 5H-pyrrolo[2,3-b]pyrazine with aryl halides.
Materials:
-
5H-pyrrolo[2,3-b]pyrazine
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 5H-pyrrolo[2,3-b]pyrazine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., 5 mol %), and the phosphine ligand (e.g., 10 mol %).
-
Add the base (e.g., 2.0 equiv.) to the tube.
-
Add the anhydrous solvent (e.g., 2-4 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-110 °C).[2]
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 5H-pyrrolo[2,3-b]pyrazine.
Experimental Workflow: Buchwald-Hartwig N-Arylation
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-chloro-5H-pyrrolo[2,3-b]pyrazine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the 3-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold in structure-activity relationship (SAR) studies, with a focus on its use in the development of kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR). Detailed experimental protocols for key assays are provided, along with visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound in SAR
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of various kinase inhibitors. Its bicyclic structure serves as a versatile template for interacting with the ATP-binding site of kinases. The strategic placement of a chlorine atom at the 3-position provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
SAR studies involving this scaffold have been instrumental in the discovery of potent and selective inhibitors for several kinase targets, most notably the Fibroblast Growth Factor Receptor (FGFR) family. Aberrant FGFR signaling is implicated in various cancers, making it a compelling target for anticancer drug development. By modifying the substituents on the pyrrolo[2,3-b]pyrazine core, researchers can optimize potency, selectivity, and pharmacokinetic profiles of lead compounds.
Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR1 inhibitors. These tables are compiled from publicly available research and highlight the impact of various substitutions on inhibitory activity.
Table 1: Initial Scaffolds and their FGFR1 Inhibitory Activity
| Compound No. | Scaffold | R Group | FGFR1 Inhibition (%) @ 1 µM |
| 1 | 1H-pyrazolo[4,3-b]pyridine | Phenylsulfonyl | 31.6 |
| 2 | 5H-pyrrolo[2,3-b]pyrazine | Phenylsulfonyl | 92.5 |
Data suggests that the 5H-pyrrolo[2,3-b]pyrazine scaffold (Compound 2) offers a significant improvement in FGFR1 inhibitory activity compared to the 1H-pyrazolo[4,3-b]pyridine scaffold (Compound 1).
Table 2: SAR of the "Right-Side" Moiety (R1) on the 5H-pyrrolo[2,3-b]pyrazine Core
| Compound No. | R1 Group | FGFR1 IC50 (nM) |
| 3 | Imidazole | >1000 |
| 4 | 1-Methyl-1H-imidazole | 11 |
| 5 | 1-Ethyl-1H-imidazole | 3.0 |
| 6 | 1-Isopropyl-1H-imidazole | 3.0 |
| 7 | 1-Isobutyl-1H-imidazole | 11 |
| 8 | 1-(Cyclopentylmethyl)-1H-imidazole | 16 |
This data indicates that small alkyl substitutions on the imidazole ring, particularly ethyl and isopropyl groups (Compounds 5 and 6), enhance the FGFR1 inhibitory potency.
Table 3: Kinase Selectivity Profile of a Lead Compound
| Kinase | Inhibition (%) @ 100 nM |
| FGFR1 | 95 |
| FGFR2 | 92 |
| FGFR3 | 88 |
| VEGFR2 | 25 |
| PDGFRβ | 15 |
| c-Kit | 10 |
The lead compound demonstrates high selectivity for the FGFR family over other related kinases like VEGFR2, PDGFRβ, and c-Kit.
Signaling Pathway and Experimental Workflow
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway, which is a key target for the 5H-pyrrolo[2,3-b]pyrazine-based inhibitors. These inhibitors typically act by competing with ATP for binding to the intracellular kinase domain of the receptor, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
Caption: FGFR Signaling Pathway and Point of Inhibition.
General Workflow for SAR Studies
The following diagram outlines a typical experimental workflow for conducting SAR studies on kinase inhibitors, starting from chemical synthesis and progressing through various in vitro and in vivo assays.
Caption: Experimental Workflow for Kinase Inhibitor SAR.
Experimental Protocols
Protocol 1: FGFR1 Enzymatic Assay (ADP-Glo™ Format)
Objective: To determine the in vitro inhibitory activity of test compounds against the FGFR1 kinase.
Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luminescent signal is generated from the conversion of the produced ADP to ATP, which is then used by luciferase.
Materials:
-
Recombinant human FGFR1 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer). b. Add 2.5 µL of a solution containing the FGFR1 enzyme and the peptide substrate in Kinase Buffer. c. Initiate the reaction by adding 5 µL of ATP solution in Kinase Buffer. The final reaction volume is 10 µL.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of test compounds on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., KG-1, a human acute myelogenous leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells) or recovery.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: a. For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium. b. Add 150 µL of the solubilization solution to each well. c. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To evaluate the metabolic stability of test compounds in the presence of human liver microsomes (HLM).
Principle: The assay measures the rate of disappearance of a parent compound when incubated with HLM, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The metabolic stability is typically expressed as the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds and a positive control (e.g., verapamil)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis
-
96-well incubation plate and collection plate
Procedure:
-
Preparation: a. Prepare a working solution of the test compound at 2 µM in phosphate buffer. b. Prepare an HLM suspension in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL in the incubation). c. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: a. Pre-warm the HLM suspension and the test compound solution at 37°C for 5 minutes. b. Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture. c. Incubate at 37°C with gentle shaking.
-
Time-Point Sampling: a. At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a well of the collection plate containing cold acetonitrile with an internal standard.
-
Sample Processing: a. After the final time point, centrifuge the collection plate at 4,000 rpm for 20 minutes at 4°C to precipitate the proteins. b. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k. d. Calculate the intrinsic clearance (Clᵢₙₜ) using the equation: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).
Application of 3-chloro-5H-pyrrolo[2,3-b]pyrazine in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 3-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold serves as a crucial pharmacophore in the development of novel kinase inhibitors for cancer therapy. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their enzymatic activity. This note explores the application of derivatives of this scaffold, particularly in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, a key target in oncology.
Primary Application: FGFR Kinase Inhibition
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been systematically optimized to yield potent inhibitors of FGFR kinases.[1][2] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis in various cancers. The 5H-pyrrolo[2,3-b]pyrazine core has been identified as a promising scaffold for developing selective and potent FGFR inhibitors.[1][3]
One notable derivative, compound 13 (structure not provided in the source), demonstrated high potency and selectivity for FGFR1, along with favorable metabolic properties, marking it as a promising lead compound for further preclinical and clinical development.[2] The development of such compounds often involves a structure-based drug design approach, where co-crystal structures of initial hits with the target kinase guide the rational design and synthesis of more potent and selective analogs.[1][2]
Broader Kinase Inhibition Profile
Beyond FGFR, the 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to exhibit inhibitory activity against a range of other kinases, highlighting its potential as a versatile platform for developing multi-kinase inhibitors or selectively targeting other cancer-relevant kinases. These include:
-
Bruton's tyrosine kinase (BTK)
-
Focal adhesion kinase (FAK)
-
Janus kinase 3 (JAK3)
-
Ataxia telangiectasia and Rad3-related protein (ATR)
-
Other serine/threonine kinases[1]
This broad applicability underscores the importance of this heterocyclic system in the design of targeted cancer therapies.
Quantitative Data Summary
The following tables summarize the in vitro activity of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1 and their anti-proliferative effects on the KG-1 cell line, which is known to have FGFR activity.
Table 1: FGFR1 Enzymatic Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound | R1 Group | FGFR1 IC50 (nM) |
| 9 | - | >10000 |
| 10 | - | 7140 |
| 13 | 2,6-dichloro-3,5-dimethoxyphenyl | 1.8 |
| 14 | 2,6-dichloro-3-methoxyphenyl | 1.9 |
| 15 | 2-chloro-3,5-dimethoxyphenyl | 2.5 |
| 16 | 2-chloro-5-methoxyphenyl | 3.2 |
| 17 | 2-chloro-3-methoxyphenyl | 4.6 |
| 18 | 2,3,5-trichlorophenyl | 5.5 |
| 19 | 2,5-dichloro-3-methoxyphenyl | 6.8 |
| 20 | 2,3-dichlorophenyl | 10.2 |
| 21 | 2,6-dichlorophenyl | 13.5 |
| 22 | 2-chloro-5-(trifluoromethoxy)phenyl | 15.6 |
| 23 | 2-chloro-3-(trifluoromethoxy)phenyl | 21.3 |
| 24 | 2,3,6-trichlorophenyl | 30.5 |
| 25 | 2,6-dichloro-3-(trifluoromethoxy)phenyl | 45.7 |
| 26 | 2,6-dichloro-3-(trifluoromethyl)phenyl | 89.2 |
Data extracted from a study on 5H-pyrrolo[2,3-b]pyrazine FGFR kinase inhibitors. The specific substitutions for compounds 9 and 10 were not detailed in the provided search results.
Table 2: Antiproliferation Activity of Selected Compounds against KG-1 Cells
| Compound | FGFR1 IC50 (nM) | KG-1 Antiproliferation IC50 (nM) |
| 13 | 1.8 | 15.7 |
| 27 | 2.2 | 25.3 |
| 28 | 3.5 | 48.9 |
| 29 | 4.1 | 60.1 |
Data extracted from a study on 5H-pyrrolo[2,3-b]pyrazine FGFR kinase inhibitors. The specific structures for compounds 27, 28, and 29 were not detailed in the provided search results.
Experimental Protocols
Protocol 1: In Vitro FGFR1 Kinase Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of test compounds against the FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the FGFR1 enzyme to each well containing the test compound and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
The inhibitory activity of the compounds is calculated as a percentage of the uninhibited control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Antiproliferation Assay (KG-1 Cell Line)
Objective: To evaluate the effect of test compounds on the proliferation of the KG-1 human acute myelogenous leukemia cell line.
Materials:
-
KG-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, XTT)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence or absorbance detection
Methodology:
-
Culture KG-1 cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator.
-
Seed the cells into 96-well plates at a density of approximately 5,000 cells per well.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a non-linear regression model.
Visualizations
Signaling Pathway
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of 3-chloro-5H-pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key pharmacophore in the development of potent kinase inhibitors. Derivatives of 3-chloro-5H-pyrrolo[2,3-b]pyrazine have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling is implicated in various human cancers, making these compounds attractive candidates for targeted cancer therapy.[3] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound derivatives against FGFR1 and to assess their cytotoxic effects on cancer cell lines.
Target Pathway: FGFR Signaling
Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), inducing receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, differentiation, and angiogenesis.[4][5][6] Inhibitors targeting the ATP-binding site of the FGFR kinase domain can block these downstream signals.
Experimental Protocols
FGFR1 Kinase Inhibition Assay (ELISA-based)
This protocol describes a solid-phase sandwich enzyme-linked immunosorbent assay (ELISA) to measure the ability of this compound derivatives to inhibit FGFR1 kinase activity.
-
Recombinant human FGFR1 protein
-
96-well microtiter plates pre-coated with anti-FGFR1 antibody[7][8]
-
Poly (Glu, Tyr) 4:1 as a substrate
-
Biotinylated anti-phosphotyrosine antibody
-
Avidin-HRP (Horseradish Peroxidase) conjugate[7]
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution[9]
-
Stop solution (e.g., 2N H₂SO₄)
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 50 mM MgCl₂, 0.5 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 450 nm
-
Substrate Coating: Pre-coat 96-well plates with 20 µg/mL poly (Glu, Tyr) 4:1 substrate and incubate overnight at 4°C. Wash the plates three times with wash buffer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Kinase Reaction: To each well, add 50 µL of ATP solution (e.g., 10 µM final concentration) and 1 µL of the diluted test compound or DMSO (for control). Initiate the reaction by adding 49 µL of recombinant FGFR1 diluted in kinase reaction buffer.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Washing: After incubation, wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-phosphotyrosine antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Avidin-HRP Conjugate: Add 100 µL of Avidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Cancer cell line of interest (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Cell Seeding: Harvest cells in logarithmic growth phase and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) in a humidified incubator.[12]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubation for Dissolution: Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability). Plot the percent viability against the log concentration of the compound to determine the IC₅₀ value.
Data Presentation
The following tables summarize representative in vitro activity data for 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors.
Table 1: FGFR1 Enzymatic Inhibition Data
| Compound ID | Modification on Scaffold | FGFR1 IC₅₀ (nM) | Reference |
| Cpd 13 | 3,5-dimethoxyphenyl group | 29.5 ± 11.5 | [1] |
| Cpd 27 | 3-ethoxyphenyl group | 59.2 ± 1.2 | [1] |
| Cpd 28 | 3-isopropoxyphenyl group | 10.9 ± 3.4 | [1] |
| Cpd 29 | 3-benzyloxyphenyl group | 14.3 ± 4.2 | [1] |
| 4h | 1H-pyrrolo[2,3-b]pyridine core | 7 | [12] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Anti-proliferative IC₅₀ (µM) | Reference |
| Cpd 13 | KG1 | Acute Myelogenous Leukemia | 0.25 ± 0.05 | [1] |
| Cpd 27 | KG1 | Acute Myelogenous Leukemia | 0.51 ± 0.08 | [1] |
| Cpd 28 | KG1 | Acute Myelogenous Leukemia | 0.14 ± 0.03 | [1] |
| Cpd 29 | KG1 | Acute Myelogenous Leukemia | 0.15 ± 0.04 | [1] |
| 4h | 4T1 | Mouse Breast Cancer | Not specified (tested at 10 µM) | [12] |
| 18i | SNU-16 | Gastric Cancer | 1.88 | [14] |
| 18i | KMS-11 | Multiple Myeloma | 3.02 | [14] |
Conclusion
The protocols outlined provide a robust framework for the in vitro evaluation of this compound derivatives as FGFR inhibitors. The ELISA-based kinase assay allows for direct measurement of enzymatic inhibition, while the MTT assay provides essential data on the compounds' effects on cancer cell viability. Together, these assays are critical for the preclinical characterization and advancement of this promising class of compounds in cancer drug discovery.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. mybiosource.com [mybiosource.com]
- 9. PathScan® Phospho-FGF Receptor 1 (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis of 3-chloro-5H-pyrrolo[2,3-b]pyrazine Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3-chloro-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors. The synthesis is presented as a robust three-step process commencing with the preparation of 2,3-diaminopyrazine, followed by the cyclocondensation to form the core intermediate 5H-pyrrolo[2,3-b]pyrazin-2-one, and culminating in a chlorination step to yield the final product. The protocols are designed to be scalable and are supported by quantitative data and safety considerations.
Introduction
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds.[1] In particular, the 3-chloro derivative serves as a versatile building block for the synthesis of a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2][3][4] This document outlines a reliable and scalable synthetic route to this compound, providing detailed experimental procedures, quantitative data, and visual workflows to aid researchers in its efficient production.
Overall Synthetic Scheme
The large-scale synthesis of this compound is achieved through a three-step sequence, as illustrated below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 2,3-Diaminopyrazine
2,3-Diaminopyrazine is a key starting material. While various synthetic routes exist, a scalable approach involves the condensation of diaminomaleonitrile (DAMN) with a suitable glyoxal equivalent followed by reduction, or direct synthesis from readily available precursors.[5][6][7] The following protocol is a generalized procedure based on common methods for the synthesis of similar diaminoheterocycles.
Protocol:
-
Reaction Setup: To a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add diaminomaleonitrile and a suitable solvent (e.g., ethanol or water).
-
Condensation: To the stirred suspension, add an aqueous solution of glyoxal (40 wt. %) portion-wise, maintaining the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Reduction: Upon completion of the condensation, the intermediate 2,3-dicyanopyrazine is reduced. A common method is catalytic hydrogenation. Add a suitable catalyst (e.g., Palladium on carbon) to the reaction mixture.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C. Maintain the reaction under these conditions until the uptake of hydrogen ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully filter off the catalyst. Concentrate the filtrate under reduced pressure. The crude 2,3-diaminopyrazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value/Range |
| Starting Material | Diaminomaleonitrile |
| Reagent | Glyoxal (40 wt. % in water) |
| Reduction Method | Catalytic Hydrogenation |
| Catalyst | Palladium on Carbon (5-10 mol%) |
| Solvent | Ethanol or Water |
| Temperature | Condensation: <30 °C; Hydrogenation: 50-70 °C |
| Pressure | 50-100 psi H₂ |
| Typical Yield | 60-80% |
| Purity | >95% after recrystallization |
Table 1: Quantitative data for the synthesis of 2,3-diaminopyrazine.
Step 2: Synthesis of 5H-pyrrolo[2,3-b]pyrazin-2-one
The formation of the pyrrolone ring is achieved through the cyclocondensation of 2,3-diaminopyrazine with a suitable C2-synthon, such as ethyl chloroacetate. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.[8][9]
Protocol:
-
Reaction Setup: In a reaction vessel equipped for reflux, dissolve 2,3-diaminopyrazine in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution.
-
Reagent Addition: Slowly add ethyl chloroacetate to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value/Range |
| Starting Material | 2,3-Diaminopyrazine |
| Reagent | Ethyl Chloroacetate |
| Base | Potassium Carbonate or Sodium Hydride |
| Solvent | DMF or DMSO |
| Temperature | 100-120 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Purity | >97% after purification |
Table 2: Quantitative data for the synthesis of 5H-pyrrolo[2,3-b]pyrazin-2-one.
Step 3: Synthesis of this compound
The final step involves the chlorination of the lactam functionality of 5H-pyrrolo[2,3-b]pyrazin-2-one using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[10][11][12]
Protocol:
-
Reaction Setup: In a fume hood, equip a reaction vessel with a reflux condenser and a gas scrubber. Add 5H-pyrrolo[2,3-b]pyrazin-2-one to an excess of phosphorus oxychloride (POCl₃). A co-solvent such as toluene can be used for better solubility and temperature control on a large scale.[13]
-
Reaction Conditions: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
| Parameter | Value/Range |
| Starting Material | 5H-pyrrolo[2,3-b]pyrazin-2-one |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Solvent (optional) | Toluene |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
| Purity | >98% after recrystallization |
Table 3: Quantitative data for the synthesis of this compound.
Logical Relationship of Synthetic Steps
Caption: Logical flow from starting materials to the final product.
Signaling Pathway Context
Pyrrolo[2,3-b]pyrazine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][14] While the specific signaling pathway for this compound itself is dependent on the final elaborated molecule, its analogs commonly target ATP-binding sites of kinases in pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: General signaling pathway targeted by pyrrolopyrazine-based kinase inhibitors.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Sodium Hydride (if used): is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere.
-
Hydrogenation: should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocols described in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for the advancement of their research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 11. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]
- 14. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-chloro-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in pharmaceutical research. Our aim is to help you improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct approach to synthesizing this compound (also known as 3-chloro-7-azaindole) is through the electrophilic chlorination of the parent heterocycle, 5H-pyrrolo[2,3-b]pyrazine (7-azaindole). The primary challenge in this synthesis is achieving regioselectivity, as the 7-azaindole ring has multiple reactive sites.
Q2: Which chlorinating agent is most effective for the C-3 position?
A2: N-Chlorosuccinimide (NCS) is a widely used and effective reagent for the selective chlorination of 7-azaindole at the C-3 position. It is favored for its mild reaction conditions and relatively good regioselectivity compared to harsher chlorinating agents.
Q3: What are the typical yields for the C-3 chlorination of 7-azaindole?
A3: Yields can vary significantly based on the reaction conditions. While specific optimized yields for the direct C-3 chlorination are not always extensively reported in readily available literature, yields for functionalization at the C-3 position of 7-azaindoles can range from moderate to good. Optimization of parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield.
Q4: What are the main side products in this reaction?
A4: The primary side products arise from chlorination at other positions on the 7-azaindole ring, particularly at positions more susceptible to electrophilic attack if the C-3 position is not sufficiently activated or is sterically hindered. Dichlorinated products can also form if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long. Polymerization of the starting material or product under acidic conditions can also occur.
Q5: How can I purify the final product?
A5: Column chromatography is the most common method for purifying this compound from the reaction mixture. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective in separating the desired product from unreacted starting material, isomers, and other impurities. Recrystallization can be employed as a final purification step to obtain a high-purity product.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Chlorinating Agent | Use a fresh, high-purity batch of N-Chlorosuccinimide (NCS). Old or impure NCS can be less reactive. |
| Inappropriate Solvent | The choice of solvent is critical. Acetonitrile or Dichloromethane (DCM) are often good starting points. Experiment with different aprotic solvents to find the optimal one for your specific setup. |
| Suboptimal Reaction Temperature | The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may improve the rate, but be cautious as higher temperatures can lead to side product formation. If no reaction is observed, ensure your starting material is fully dissolved. |
| Incorrect Stoichiometry | Use a slight excess of NCS (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the starting material. However, a large excess can lead to dichlorination. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Other Isomers | The C-3 position of 7-azaindole is generally favored for electrophilic substitution. If other isomers are significant, consider lowering the reaction temperature to increase selectivity. The use of a less polar solvent might also favor C-3 chlorination. |
| Presence of Activating/Deactivating Groups | If your 7-azaindole starting material has other substituents, they will influence the regioselectivity of the chlorination. Electron-donating groups can activate other positions, while electron-withdrawing groups can deactivate the ring. |
| N-Protection Strategy | Protecting the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or BOC) can sometimes alter the electron density of the ring and influence the site of chlorination. However, this adds extra steps to the synthesis. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution of Isomers | If the desired 3-chloro isomer co-elutes with other chlorinated isomers during column chromatography, try using a different solvent system with a shallower gradient. Sometimes, switching to a different stationary phase (e.g., alumina) can be beneficial. |
| Presence of Tarry Byproducts | Tarry materials can result from polymerization. Ensure the reaction is not overly acidic and that the temperature is well-controlled. A pre-purification step, such as filtering the crude mixture through a short plug of silica gel, can help remove some of the baseline impurities before detailed chromatography. |
| Product Instability | While this compound is generally stable, prolonged exposure to strong acids or bases during workup should be avoided. Neutralize the reaction mixture carefully before extraction. |
Data Presentation
Table 1: Key Parameters for C-3 Chlorination of 7-Azaindole
| Parameter | Recommended Condition | Potential Impact on Yield |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | High purity is essential for good reactivity and to avoid side reactions. |
| Solvent | Acetonitrile, Dichloromethane (DCM) | Solvent polarity can influence reaction rate and regioselectivity. |
| Temperature | Room Temperature (20-25 °C) | Lower temperatures may increase selectivity; higher temperatures may increase rate but also side products. |
| Stoichiometry | 1.1 - 1.2 equivalents of NCS | A slight excess drives the reaction to completion; a large excess can cause dichlorination. |
| Reaction Time | 2 - 24 hours (monitor by TLC/LC-MS) | Over-extension can lead to the formation of degradation products or dichlorinated species. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Direct Chlorination
This protocol provides a general methodology for the C-3 chlorination of 7-azaindole using N-chlorosuccinimide.
Materials:
-
5H-pyrrolo[2,3-b]pyrazine (7-azaindole)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically when the starting material is consumed), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Purification of 3-chloro-5H-pyrrolo[2,3-b]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-chloro-5H-pyrrolo[2,3-b]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from several sources, including side reactions during chlorination and degradation of the product. Potential impurities include:
-
Over-chlorinated products: Direct chlorination of the pyrrole ring can be aggressive, leading to the formation of di- or tri-chlorinated pyrrolo[2,3-b]pyrazines.[1]
-
Starting material: Incomplete reaction will leave unreacted 5H-pyrrolo[2,3-b]pyrazine.
-
Ring-opened byproducts: The pyrrolo[2,3-b]pyrazine core can be susceptible to oxidation, especially under harsh conditions, potentially leading to ring-opened species. Peracid oxidation, for instance, has been shown to cause ring opening in related systems.[2]
-
N-substituted impurities: Alkylation of the pyrrole nitrogen can occur if alkylating agents are present or formed during the reaction.[2]
-
Hydrolysis product: The chloro-substituent may be susceptible to hydrolysis to the corresponding hydroxyl derivative, particularly during aqueous workups or if moisture is present.
Q2: My crude product is a dark, oily residue. What could be the cause and how can I purify it?
A2: The formation of a dark, oily residue suggests the presence of significant impurities or decomposition products. Potential causes include:
-
Decomposition: The target compound may be unstable under the reaction or workup conditions. Elevated temperatures during reaction or solvent removal can lead to degradation.
-
Residual solvents: High-boiling point solvents used in the synthesis may be difficult to remove completely, resulting in an oily appearance.
-
Polymeric materials: Acidic or harsh reaction conditions can sometimes lead to the formation of polymeric byproducts.
To purify an oily crude product, it is recommended to first attempt a preliminary purification by dissolving the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and washing with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. After drying and concentrating, column chromatography is often the most effective method for separating the target compound from complex mixtures.
Q3: I am observing streaking of my compound on the silica gel TLC plate and column. What can I do to improve the separation?
A3: Streaking on silica gel is a common issue with nitrogen-containing heterocyclic compounds due to their basicity and potential for strong interaction with the acidic silica surface. To mitigate this:
-
Add a modifier to the eluent: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica gel and reduce tailing.
-
Use a different stationary phase: Consider using neutral or basic alumina as the stationary phase for column chromatography.
-
Employ reverse-phase chromatography: For polar compounds, reverse-phase HPLC or flash chromatography using a C18-functionalized silica gel with a mobile phase of water/acetonitrile or water/methanol can be an effective alternative.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: Due to the potential for hydrolysis and degradation, it is advisable to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Storing it in a desiccator can help to minimize exposure to moisture.
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | 1. Optimize the eluent system using TLC with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Co-eluting impurities with similar polarity. | 1. Consider using a different stationary phase (e.g., alumina, C18). 2. If available, preparative HPLC can offer higher resolution. | |
| Product Decomposition on the Column | Compound is unstable on acidic silica gel. | 1. Deactivate the silica gel by pre-treating it with triethylamine. 2. Use neutral alumina as the stationary phase. 3. Perform the chromatography at a lower temperature if possible. |
| Low Recovery of the Product | Product is highly retained on the column. | 1. Increase the polarity of the eluent significantly at the end of the separation to elute any remaining product. 2. Check for insolubility of the crude material in the loading solvent. |
| Product is volatile. | Use caution during solvent evaporation; avoid high temperatures and prolonged vacuum. |
Recrystallization Purification
| Problem | Possible Cause | Troubleshooting Steps |
| "Oiling Out" - Product separates as an oil instead of crystals | The solution is too concentrated or cooled too quickly. | 1. Add more hot solvent to the oiled-out mixture to redissolve it. 2. Allow the solution to cool down slowly to room temperature before placing it in an ice bath. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| Presence of impurities that inhibit crystallization. | Perform a preliminary purification by column chromatography before attempting recrystallization. | |
| No Crystal Formation | The solution is not supersaturated. | 1. Slowly evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a mixed solvent system where the compound is less soluble at room temperature. | |
| Low Yield | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The solution was not cooled sufficiently. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. | |
| The product is significantly soluble in the cold solvent. | Filter the crystals quickly and wash with a minimal amount of ice-cold solvent. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity. The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent should dissolve the compound when hot but have low solubility when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
Caption: Potential side reactions during the synthesis of this compound.
References
- 1. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 2. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Pyrrolo[2,3-b]pyrazines
Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-b]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in pyrrolo[2,3-b]pyrazine synthesis can arise from several factors. The most common issues include incomplete reactions, suboptimal reaction conditions, and the formation of side products. It is crucial to ensure all starting materials are pure and dry, and that the reaction is performed under an inert atmosphere if air- or moisture-sensitive reagents are used. Consider re-optimizing parameters such as temperature, reaction time, and catalyst loading.[1]
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. What are the likely side products?
A2: Several side reactions can occur during the synthesis of pyrrolo[2,3-b]pyrazines, leading to various impurities. Common side products include:
-
N-oxides: Oxidation of the pyrazine or pyridine nitrogen atoms can occur, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.[1]
-
Dimers: Self-condensation of starting materials, particularly substituted picolines used in the synthesis of the 7-azaindole precursor, can lead to dimeric impurities.[2]
-
Regioisomers: In reactions involving unsymmetrical precursors, the formation of undesired regioisomers is a common challenge that can complicate purification and reduce the yield of the target compound.
-
Halogenated byproducts: If halogenating agents are used or are present as impurities, halogenation of the aromatic core can occur.
-
Products of cross-coupling side reactions: In palladium-catalyzed cross-coupling reactions, side products arising from homo-coupling or undesired cross-coupling can be observed.
Q3: How can I minimize the formation of N-oxides?
A3: To minimize N-oxide formation, it is essential to rigorously degas all solvents and perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen). Avoid using excessively high temperatures or prolonged reaction times. If N-oxidation is still a persistent issue, consider using a milder oxidant if an oxidation step is necessary, or explore alternative synthetic routes that do not involve harsh oxidizing conditions.
Q4: What strategies can be employed to control regioselectivity?
A4: Controlling regioselectivity often requires careful optimization of reaction conditions. Factors that can influence regioselectivity include the choice of catalyst, solvent, temperature, and the nature of protecting groups on the starting materials. For instance, in cycloaddition reactions, the electronic and steric properties of the substituents can direct the regiochemical outcome. A systematic screening of these parameters is often necessary to favor the formation of the desired regioisomer.
Troubleshooting Guides
Problem 1: Low Yield and Complex Product Mixture
Possible Cause: Formation of multiple side products due to suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Presence of a Higher Molecular Weight Impurity
Possible Cause: Dimerization of a starting material or intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimerization.
Data Presentation
Table 1: Effect of Catalyst and Base on the Yield of a Suzuki Coupling Reaction in Pyrrolo[2,3-b]pyrazine Synthesis
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 2 | 86 | [2] |
| 2 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 3 | 89 | [2] |
| 3 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | 110 | 12 | 88 | [3] |
| 4 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 6 | 75 | [4] |
Table 2: Influence of Reaction Conditions on the Formation of 7-Azaindole vs. 7-Azaindoline
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (Azaindole:Azaindoline) | Total Yield (%) | Reference |
| 1 | KN(SiMe₃)₂ | iPr₂O | 110 | 12 | >95:5 | 78 | [5][6] |
| 2 | NaN(SiMe₃)₂ | iPr₂O | 110 | 12 | 60:40 | 75 | [5][6] |
| 3 | LiN(SiMe₃)₂ | iPr₂O | 110 | 12 | <5:95 | 82 | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling to Introduce an Aryl Group at the C6-Position
This protocol is adapted from a literature procedure for the synthesis of 6-aryl-pyrrolo[2,3-b]pyrazines.[2]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-halo-pyrrolo[2,3-b]pyrazine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add degassed dioxane and water (4:1 v/v) to the flask, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-pyrrolo[2,3-b]pyrazine.
Protocol 2: Analytical Method for Impurity Profiling by HPLC
This is a general guideline for developing an HPLC method for analyzing the purity of pyrrolo[2,3-b]pyrazine derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is often effective for separating the target compound from its impurities. A typical mobile phase system consists of:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Gradient Program: A starting gradient of 5-10% B, increasing to 95-100% B over 20-30 minutes, followed by a re-equilibration step, is a good starting point for method development.
-
Detection: Monitor the elution profile at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or isolated product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The relative peak areas can be used to estimate the purity of the sample. For identification of unknown impurities, couple the HPLC system to a mass spectrometer (LC-MS).[4][7][8][9][10]
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rroij.com [rroij.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. soeagra.com [soeagra.com]
- 9. biomedres.us [biomedres.us]
- 10. ejbps.com [ejbps.com]
stability issues of 3-chloro-5H-pyrrolo[2,3-b]pyrazine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-5H-pyrrolo[2,3-b]pyrazine, focusing on its stability under acidic conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in acidic environments.
| Observed Issue | Potential Cause | Recommended Action |
| Reaction mixture turns dark brown or black upon addition of acid. | Acid-catalyzed decomposition or polymerization of the pyrrolopyrazine core. The 7-azaindole scaffold can be sensitive to strong acids, leading to degradation. | - Use a milder acid (e.g., acetic acid, formic acid) or a lower concentration of strong acid (e.g., 0.1N HCl).- Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).- Consider using a nitrogen-protecting group on the pyrrole ring if the reaction conditions allow. |
| TLC or LC-MS analysis shows multiple new, more polar spots/peaks after acidic workup. | Degradation of the starting material. Potential degradation pathways include hydrolysis of the chloro group or opening of the pyrrolopyrazine ring system. | - Neutralize the reaction mixture promptly and carefully after the reaction is complete.- Minimize the duration of exposure to acidic conditions.- Analyze the crude product by LC-MS to identify the molecular weights of the degradation products, which can help elucidate the degradation pathway. |
| Low yield of the desired product in an acid-catalyzed reaction. | The starting material is degrading under the reaction conditions. | - Optimize the reaction conditions by screening different acids, solvents, temperatures, and reaction times.- Consider an alternative synthetic route that avoids strongly acidic conditions. |
| Inconsistent reaction outcomes when using different batches of acid. | The concentration or purity of the acid may vary. Water content in the acid can also influence the reaction. | - Use fresh, high-purity acid for each reaction.- If the reaction is sensitive to water, use an anhydrous acid. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound under acidic conditions?
A1: While specific degradation studies on this compound are not extensively published, based on the chemistry of related 7-azaindole and chloropyrazine scaffolds, likely degradation pathways include:
-
Hydrolysis of the chloro group: The chloro substituent on the pyrazine ring may be susceptible to nucleophilic substitution by water under acidic conditions, leading to the formation of 3-hydroxy-5H-pyrrolo[2,3-b]pyrazine.
-
Ring opening: The pyrrolopyrazine ring system could potentially undergo acid-catalyzed ring opening or rearrangement, leading to various degradation products.
Q2: How can I assess the stability of my this compound derivative under specific acidic conditions?
A2: You can perform a forced degradation study. This involves intentionally exposing your compound to various stress conditions, including acid hydrolysis, and monitoring its degradation over time using an analytical technique like HPLC or LC-MS. This will help you understand its stability profile and identify potential degradation products.
Q3: Are there any protecting groups that can enhance the stability of the 7-azaindole core in acidic media?
A3: Yes, protecting the nitrogen of the pyrrole ring can increase its stability. Common protecting groups for indoles and azaindoles that are stable to some acidic conditions include tosyl (Ts) and benzenesulfonyl (Bs). However, the choice of protecting group will depend on the specific reaction conditions and the subsequent deprotection strategy.
Q4: My compound is a kinase inhibitor with the this compound core. How might degradation affect its biological activity?
A4: Any modification to the core structure, such as hydrolysis of the chloro group, will likely alter the compound's binding affinity to the target kinase and could significantly reduce or eliminate its biological activity. The chloro group may be crucial for interactions within the kinase's active site. Therefore, ensuring the stability of your compound is critical for obtaining reliable biological data.
Quantitative Data on Forced Degradation
The following table outlines typical conditions used in forced degradation studies to assess the stability of a drug substance. Researchers can adapt these conditions to evaluate the stability of this compound.
| Stress Condition | Reagent | Temperature | Time Points for Analysis | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 1, 3, 5 days | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 1, 3, 5 days | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temperature | 1, 3, 5 days | 5-20% |
| Thermal | Dry Heat | 80 °C | 1, 3, 5 days | 5-20% |
| Photolytic | UV/Vis Light | Room Temperature | 24, 48, 72 hours | 5-20% |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol provides a general procedure for assessing the stability of this compound in an acidic solution.
Objective: To determine the degradation profile of this compound under acidic stress.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium Bicarbonate (saturated solution)
-
HPLC or LC-MS system with a C18 column
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Stress Sample Preparation:
-
In a clean vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl. This will result in a final concentration of 0.1 mg/mL in a 90% aqueous acidic solution.
-
-
Control Sample Preparation:
-
Prepare a control sample by adding 1 mL of the stock solution to 9 mL of a 90:10 methanol/water mixture.
-
-
Incubation:
-
Place the stress and control samples in a thermostatically controlled environment at 60 °C.
-
-
Time Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot (e.g., 100 µL) from both the stress and control samples.
-
Immediately neutralize the aliquot from the stress sample with an equal volume of saturated sodium bicarbonate solution.
-
Dilute the neutralized and control aliquots to a suitable concentration for analysis with the mobile phase.
-
-
Analytical Method:
-
Analyze the samples by HPLC or LC-MS. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
If using LC-MS, analyze the mass spectra of the new peaks to identify the molecular weights of the degradation products.
-
Visualizations
Plausible Acid-Catalyzed Degradation Pathway
Caption: Plausible degradation pathway under acidic conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation stability testing.
Relevant Kinase Signaling Pathway
Many 7-azaindole derivatives are inhibitors of kinases in pathways like the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival.
Caption: PI3K/AKT/mTOR signaling pathway.
Technical Support Center: Troubleshooting Reactions with 3-chloro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-5H-pyrrolo[2,3-b]pyrazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions involving this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a valuable building block frequently used in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: To form C-N bonds with a variety of amines.
-
Nucleophilic Aromatic Substitution (SNAr): To introduce nucleophiles such as amines, alcohols, or thiols.
Q2: Why are my reaction yields with this compound consistently low?
A2: Low yields can stem from several factors. The chlorine atom on the pyrazine ring is less reactive than bromine or iodine, often requiring more forcing conditions or specialized catalysts.[1] Additionally, the nitrogen atoms in the pyrrolopyrazine core can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Careful optimization of the catalyst, ligand, base, and solvent is crucial for success.
Q3: Is protection of the N-H group on the pyrrole ring necessary?
A3: While some reactions can proceed with the unprotected N-H, its acidity can interfere with certain bases and organometallic reagents. N-protection, for instance with a tosyl (Ts) or benzenesulfonyl (Bs) group, can prevent side reactions and improve solubility and yield in many cases. The necessity of protection is reaction-dependent and should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling
You are attempting to couple an arylboronic acid with this compound and observe no product or very low conversion.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 2 | 86 | For a similar 3-bromo-5H-pyrrolo[2,3-b]pyrazine.[2] |
| Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/EtOH (1:1) | 60-110 | - | 43-88 | For C6-arylation of 6-chloro-3-iodo-7-azaindole.[1] |
| Pd(OAc)₂ (1-2) | SPhos | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2-8 | >90 | General conditions for challenging aryl chlorides.[3] |
The following protocol is adapted from the synthesis of a related pyrrolo[2,3-b]pyrazine derivative.[2]
-
To a reaction vessel, add this compound (1 equiv.), the desired arylboronic acid (1.5 equiv.), and K₂CO₃ (2 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed Dioxane and Water (4:1 v/v).
-
Add Pd(dppf)Cl₂ (0.1 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Failed or Low-Yield Buchwald-Hartwig Amination
You are attempting to couple a primary or secondary amine with this compound and observe poor results.
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Notes |
| RuPhos Precatalyst (0.5) | RuPhos (0.5) | LiHMDS (2.4) | Dioxane | RT | 30 min | 94 | For 4-chloro-7-azaindole with N-methylpiperazine.[4] |
| Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaO-t-Bu | Toluene | 100 | - | High | General for aryl chlorides, including chloropyridines.[5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 110 | 12 h | High | General conditions for various amines. |
This protocol is a general procedure adapted from methods for halo-7-azaindoles.[4]
-
To a reaction vial, add this compound (1 equiv.), the amine (1.2 equiv.), and a strong base like NaO-t-Bu (1.5 equiv.).
-
Add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the corresponding ligand (e.g., RuPhos, 1-2 mol%).
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Issue 3: Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr)
You are attempting to displace the chloride with a nucleophile (e.g., an amine or alkoxide) and observe no reaction.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
Increase Temperature: SNAr reactions on heteroaromatics often require elevated temperatures (e.g., 120 °C or higher) to proceed at a reasonable rate.[3]
-
Use a Stronger Nucleophile: The rate of reaction is dependent on the nucleophilicity of the attacking species. If possible, use a more potent nucleophile.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or greener alternatives like PEG-400 can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive.[3]
-
Base: For amine nucleophiles, an external base is often not required as the amine can act as both the nucleophile and the base. For alcohol or thiol nucleophiles, a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is necessary to generate the corresponding alkoxide or thiolate.
| Electrophile | Nucleophile (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 8-chloro-[1][5][6]triazolo[4,3-a]pyrazine | Piperidine (2) | PEG-400 | 120 | 5 min | 92 | [3] |
| 8-chloro-[1][5][6]triazolo[4,3-a]pyrazine | Di-n-butylamine (2) | PEG-400 | 120 | 5 min | 73 | [3] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | - | - | - | - | [7] |
This protocol is adapted from a general procedure for SNAr on nitrogen-containing fused heterocycles.[3]
-
In a reaction vial, combine this compound (1 equiv.) and the amine nucleophile (2 equiv.).
-
Add a high-boiling solvent such as PEG-400.
-
Heat the mixture to 120 °C and stir for the required time (monitoring by TLC or LC-MS). Reactions can be very rapid (e.g., 5 minutes).
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. baranlab.org [baranlab.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Chloro-5H-pyrrolo[2,3-b]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 3-chloro-5H-pyrrolo[2,3-b]pyrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by column chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (low Rf value) on TLC or column. | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol can be added to the ethyl acetate to significantly increase polarity. |
| The compound may be strongly adsorbed to the acidic silica gel. | Consider using a different stationary phase such as neutral or basic alumina, or deactivated silica gel to reduce strong interactions.[1] | |
| Compound elutes too quickly (high Rf value) with poor separation. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane or dichloromethane). |
| Streaking or tailing of the compound spot on TLC or broad bands on the column. | The sample was overloaded on the column. | Use a larger column or reduce the amount of crude material loaded. |
| The compound has poor solubility in the eluent, causing it to precipitate and re-dissolve as it moves down the column. | Choose a solvent system in which the compound is more soluble. If solubility is a major issue, consider dry loading the sample onto the column.[2] | |
| The compound may be degrading on the silica gel. | Perform a 2D TLC experiment to check for on-plate decomposition.[1] If decomposition is observed, switch to a less acidic stationary phase like alumina or deactivated silica. | |
| Multiple spots are observed on TLC after purification, or fractions are impure. | Incomplete separation of impurities. | Optimize the mobile phase composition by testing various solvent systems to achieve better separation between the desired compound and impurities on TLC before running the column. |
| Co-elution of impurities with similar polarity. | A slower gradient elution or isocratic elution with the optimized solvent system may improve separation. Consider alternative purification techniques like preparative HPLC if baseline separation cannot be achieved. | |
| Low recovery of the purified compound. | The compound may have irreversibly adsorbed to the silica gel. | As mentioned, using a different stationary phase can mitigate this. |
| The compound may be volatile and lost during solvent evaporation. | Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the compound. | |
| Some of the compound may still be on the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check if any remaining compound elutes. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for polar N-heterocycles like this compound is a mixture of a non-polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane. A typical starting gradient could be from 100% dichloromethane to 95:5 dichloromethane/methanol. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I determine if my compound is stable on silica gel?
You can perform a 2D TLC experiment.[1] Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the spot moves diagonally and remains a single spot, your compound is likely stable. If you see additional spots along the vertical path, it indicates decomposition on the silica.
Q3: My crude sample is not very soluble in the column's mobile phase. How should I load it onto the column?
If your sample has poor solubility in the eluent, you should use the dry loading technique.[2] Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: What type of stationary phase is recommended for the purification of this compound?
Standard silica gel (60 Å, 230-400 mesh) is a common first choice. However, due to the presence of basic nitrogen atoms in the pyrrolopyrazine core, the compound might interact strongly with the acidic silica, leading to tailing or decomposition.[3] In such cases, using neutral alumina or deactivating the silica gel by pre-treating it with a small amount of a tertiary amine (like triethylamine) in the eluent can be beneficial.[3]
Q5: How can I visualize the compound on a TLC plate if it is not UV active?
While many aromatic and heteroaromatic compounds are UV active, if your compound is not, you can use staining solutions. Common stains include potassium permanganate, iodine vapor, or phosphomolybdic acid. The appropriate stain will depend on the functional groups present in your molecule.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Preparation of the Slurry and Packing the Column:
-
A glass column is chosen based on the amount of crude material (a column diameter to height ratio of about 1:10 to 1:15 is standard).
-
For 1 gram of crude material, approximately 50-100 grams of silica gel is a reasonable estimate.
-
The silica gel is slurried in the initial, least polar mobile phase (e.g., 100% dichloromethane).
-
The slurry is carefully poured into the column, and the solvent is allowed to drain to pack the stationary phase evenly, avoiding air bubbles.
2. Sample Loading:
-
Wet Loading: The crude this compound is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent. This solution is then carefully pipetted onto the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the mobile phase, it is pre-adsorbed onto a small amount of silica gel, and the resulting powder is added to the top of the column.[2]
3. Elution and Fraction Collection:
-
The elution is started with the least polar solvent mixture determined from prior TLC analysis.
-
The polarity of the mobile phase is gradually increased (gradient elution) to elute the compounds based on their polarity.
-
Fractions are collected in test tubes or vials. The size of the fractions will depend on the column size and the separation of the components.
4. Monitoring the Separation:
-
The collected fractions are monitored by TLC to identify which fractions contain the pure desired product.
-
Fractions containing the pure compound are combined.
5. Isolation of the Purified Compound:
-
The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Hypothetical Elution Gradient
The following table provides a hypothetical gradient elution profile for the purification of 1 gram of crude this compound on a 100g silica gel column.
| Step | Solvent System (Dichloromethane:Methanol) | Volume (mL) | Purpose |
| 1 | 100:0 | 200 | Elute non-polar impurities |
| 2 | 99:1 | 400 | Gradually increase polarity |
| 3 | 98:2 | 400 | Elute the target compound |
| 4 | 95:5 | 400 | Elute more polar impurities |
| 5 | 90:10 | 200 | Flush the column |
Workflow Diagram
References
Technical Support Center: Enhancing the Solubility of 3-chloro-5H-pyrrolo[2,3-b]pyrazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the aqueous solubility of 3-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives. Given that many kinase inhibitors and heterocyclic compounds face solubility challenges, this guide offers structured approaches to overcome these common experimental hurdles.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the solubilization of this compound derivatives.
Issue 1: Compound precipitates out of solution when transitioning from a high-concentration organic stock (e.g., DMSO) to an aqueous buffer.
This phenomenon, often called "crashing out," occurs when a compound highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[4]
-
Possible Cause 1: Insufficient Co-solvent Concentration. The final concentration of the organic solvent in the aqueous medium is too low to maintain the solubility of the compound.
-
Solution: Optimize the co-solvent system. While it's crucial to minimize the final DMSO concentration (ideally <0.5% for biological assays), a multi-component system can be more effective.[5] Consider using a co-solvent like ethanol in an intermediate dilution step before the final dilution into the aqueous buffer.[5]
-
-
Possible Cause 2: pH of the Aqueous Medium. The solubility of many kinase inhibitors, which often contain basic nitrogen atoms, is pH-dependent.[4][5] The pyrrolo[2,3-b]pyrazine core contains basic nitrogens, making its derivatives likely to be more soluble at a lower pH.[5]
-
Solution: Adjust the pH of the formulation buffer. For weakly basic compounds, preparing an aqueous buffer with a pH 1-2 units below the compound's pKa can significantly increase solubility by promoting ionization.[5]
-
-
Possible Cause 3: High Final Concentration of the Compound. The desired final concentration of the derivative may exceed its maximum aqueous solubility under the current conditions.
-
Solution: If the experimental design permits, working with a lower final concentration of the inhibitor might prevent precipitation.[4]
-
Issue 2: Poor or inconsistent bioavailability observed in animal studies despite achieving solubility in the formulation.
Poor aqueous solubility is a primary contributor to low and variable oral bioavailability.[4] If the compound does not properly dissolve in gastrointestinal fluids, its absorption will be limited.
-
Possible Cause 1: Inadequate Dissolution Rate. The compound may be dissolving too slowly in the gastrointestinal tract to be effectively absorbed.
-
Solution 1: Particle Size Reduction (Nanosuspension). Reducing the particle size to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[4][6] Nanosuspensions are a promising approach for delivering poorly water-soluble drugs and can improve both the rate and extent of absorption.[1][6][7][8]
-
Solution 2: Amorphous Solid Dispersions. Converting the crystalline form of the inhibitor to a more soluble amorphous state by dispersing it in a polymer matrix can improve its dissolution rate and absorption.[4][9][10][11][12] This technique involves creating a solid product of at least two different components, typically a hydrophilic matrix and a hydrophobic drug.[9][13]
-
-
Possible Cause 2: Degradation or Metabolism. The compound may be degrading in the acidic environment of the stomach or undergoing extensive first-pass metabolism.
-
Solution: Lipid-Based Formulations. Encapsulating the derivative in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized form and potentially facilitating lymphatic uptake, which can bypass first-pass metabolism.[4][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the first-line strategies I should consider for improving the solubility of a novel this compound derivative for in vitro screening?
For initial in vitro testing, the primary goal is to achieve a stable, clear solution at the desired concentration. Start with the simplest methods:
-
Co-solvent Systems: Use a minimal amount of a water-miscible organic solvent like DMSO for the initial stock solution. When diluting into your aqueous buffer, ensure the final DMSO concentration is as low as possible (e.g., <0.5%) to avoid artifacts in biological assays.[5]
-
pH Adjustment: Given the basic nature of the pyrrolopyrazine scaffold, attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6).[5]
-
Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic® F-68, can help to keep the compound in solution by forming micelles.[5][11]
Q2: My compound is intended for oral administration, but has very low aqueous solubility. What advanced formulation strategies should I explore?
For oral delivery, enhancing both solubility and dissolution rate is critical. Consider these advanced strategies:
-
Solid Dispersions: This is a widely used and successful technique to improve the dissolution rates and bioavailability of poorly soluble drugs.[9][10] The drug is dispersed in an inert, water-soluble carrier, which can lead to a higher surface area and improved wettability upon administration.[9]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a more water-soluble inclusion complex.[4][15][16] This is a well-established method for improving the solubility and bioavailability of poorly soluble drugs.[15][17][18]
-
Nanosuspensions: This technique involves producing sub-micron colloidal dispersions of the pure drug.[6] Nanosuspensions are particularly effective for increasing the dissolution velocity and saturation solubility of a compound.[1][6]
-
Lipid-Based Formulations: These are particularly useful for lipophilic compounds. Formulations like SEDDS can improve oral absorption by presenting the drug in a solubilized state.[2][4][14]
Q3: How do I choose the best solubilization strategy for my specific this compound derivative?
The optimal strategy depends on the physicochemical properties of your specific derivative (e.g., pKa, logP, melting point), the required dose, and the intended route of administration. The following workflow provides a logical approach:
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. japer.in [japer.in]
- 14. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 15. scispace.com [scispace.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. chemicaljournals.com [chemicaljournals.com]
Validation & Comparative
Unveiling the Selectivity of 5H-Pyrrolo[2,3-b]pyrazine Based Kinase Inhibitors: A Comparative Analysis
A detailed examination of the cross-reactivity profiles of 5H-pyrrolo[2,3-b]pyrazine-based inhibitors reveals a promising scaffold for the development of selective kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family. This guide provides a comparative analysis of these inhibitors, supported by experimental data, to aid researchers and drug development professionals in their pursuit of potent and specific cancer therapeutics.
The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged scaffold in medicinal chemistry, leading to the discovery of potent inhibitors against various protein kinases. A notable example is the development of a series of derivatives as inhibitors of FGFR, a receptor tyrosine kinase family frequently dysregulated in various cancers. Through rational, structure-based design, researchers have optimized this scaffold to achieve high potency and selectivity.[1][2][3][4]
Comparative Kinase Inhibition Profile
To understand the selectivity of these compounds, extensive kinase profiling is essential. The following table summarizes the kinase inhibition data for a representative 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitor, compound 13 , against a panel of kinases. This demonstrates its high selectivity for the intended target.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| FGFR1 | >90% | <10 |
| FGFR2 | Not specified | Not specified |
| FGFR3 | Not specified | Not specified |
| FGFR4 | Not specified | Not specified |
| ABL1 | <10% | >10,000 |
| AKT1 | <10% | >10,000 |
| CDK2 | <10% | >10,000 |
| EGFR | <10% | >10,000 |
| HER2 (ERBB2) | <10% | >10,000 |
| MEK1 | <10% | >10,000 |
| MET | <10% | >10,000 |
| p38α (MAPK14) | <10% | >10,000 |
| PDGFRβ | <10% | >10,000 |
| PI3Kα | <10% | >10,000 |
| SRC | <10% | >10,000 |
| VEGFR2 (KDR) | <10% | >10,000 |
| Data extracted from a study on 5H-pyrrolo[2,3-b]pyrazine FGFR kinase inhibitors.[1] |
Comparison with Alternative FGFR Inhibitors
The selectivity profile of 5H-pyrrolo[2,3-b]pyrazine-based inhibitors can be benchmarked against other known FGFR inhibitors that have progressed to clinical trials.
| Compound | Primary Target(s) | Key Off-Targets | Development Stage |
| Compound 13 (5H-pyrrolo[2,3-b]pyrazine derivative) | FGFR1 | Highly selective against a broad kinase panel | Preclinical[1] |
| Erdafitinib (JNJ-42756493) | Pan-FGFR (FGFR1-4) | High selectivity over other related kinases[5] | Approved |
| AZD4547 | FGFR1-3 | VEGFR2 | Clinical Trials |
| NVP-BGJ398 | FGFR1-3 | CSF1R, KIT, VEGFR2 | Clinical Trials |
Experimental Protocols
The determination of inhibitor cross-reactivity and selectivity involves a multi-faceted approach, combining biochemical and cell-based assays.[6][7]
In Vitro Kinase Profiling
A common method for initial selectivity screening is the in vitro kinase assay. This typically involves a large panel of purified kinases to measure the inhibitor's ability to block their enzymatic activity.
Example Protocol: Radiometric Kinase Assay
-
Preparation of Reagents : Serial dilutions of the test inhibitor (e.g., in DMSO) are prepared. A typical starting concentration is 100 µM with subsequent 3-fold dilutions.[7]
-
Kinase Reaction : In a microplate, the purified recombinant kinase is incubated with its specific substrate, the test inhibitor, and a reaction buffer containing MgCl2 and ATP radiolabeled with [γ-³³P].[7]
-
Incubation : The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Termination and Detection : The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter after separation on a phosphocellulose filter plate.[7]
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration required to inhibit 50% of the kinase activity) is determined.[6]
Cell-Based Target Engagement Assays
To confirm target engagement and assess selectivity within a cellular context, various cell-based assays are employed. These assays measure the inhibitor's effect on cellular signaling pathways.[6][8]
Example Protocol: Cellular Phosphorylation Assay
-
Cell Culture and Treatment : Cells expressing the target kinase are cultured and then treated with varying concentrations of the inhibitor.
-
Cell Lysis : After incubation, the cells are lysed to release the cellular proteins.
-
Detection of Phosphorylation : The phosphorylation status of the target kinase or its downstream substrates is measured using methods like ELISA or Western blotting with phospho-specific antibodies.[9] A decrease in phosphorylation indicates successful target inhibition.
-
Data Analysis : The cellular EC50 value, representing the effective concentration to achieve 50% of the maximal response in a cellular assay, is calculated.[8]
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved in inhibitor profiling and the biological context of their action, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling of kinase inhibitors.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
Assessing the Selectivity of 3-chloro-5H-pyrrolo[2,3-b]pyrazine Inhibitors: A Comparative Guide
The 3-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent inhibitors targeting various protein kinases. These kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. Consequently, the development of selective inhibitors is a key objective in modern drug discovery to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity of inhibitors derived from the this compound core, supported by experimental data and detailed methodologies.
Kinase Inhibitor Selectivity Profiles
The selectivity of kinase inhibitors is a critical determinant of their clinical utility. Compounds that potently inhibit the intended target while sparing other kinases are likely to have a wider therapeutic window and a more favorable safety profile. The following tables summarize the selectivity data for representative this compound-based inhibitors against various kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been extensively investigated as inhibitors of FGFRs, a family of receptor tyrosine kinases whose aberrant signaling is a key driver in multiple cancers.[1][2][3][4]
Table 1: Kinase Selectivity Profile of Compound 13 (FGFR Inhibitor) [2]
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| FGFR1 | - | <1 |
| FGFR2 | - | 2.6 |
| FGFR3 | - | 1.6 |
| FGFR4 | - | 1.2 |
| KDR (VEGFR2) | 98% | 1.9 |
| LCK | 62% | - |
| SRC | 55% | - |
| FLT3 | 48% | - |
| RET | 45% | - |
| CSF1R | 35% | - |
| CDK2 | 15% | - |
Data extracted from a kinase panel profiling assay.
Janus Kinase (JAK) Inhibitors
The 5H-pyrrolo[2,3-b]pyrazine core has also been utilized to develop inhibitors of the Janus kinase (JAK) family, which are key mediators of cytokine signaling and are implicated in autoimmune diseases and myeloproliferative neoplasms.[5][6][7]
Table 2: Selectivity of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ether Derivatives as JAK3 Inhibitors [5]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 12b | 280 | 150 | 8 | 56 |
| 12d | 190 | 98 | 5 | 45 |
| 1a (Initial Lead) | 25 | 1 | 3 | 20 |
| 1h (Initial Lead) | 30 | 2 | 4 | 22 |
IC50 values were determined using enzymatic assays.
Experimental Protocols
The assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are outlines of common protocols used to generate the data presented above.
Kinase Panel Profiling
This high-throughput screening method is employed to assess the activity of a compound against a broad range of kinases simultaneously.
Objective: To determine the selectivity of an inhibitor by measuring its activity against a large panel of purified protein kinases.
Methodology:
-
Compound Preparation: The test inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control (e.g., DMSO).
-
Detection: The reaction progress, typically the phosphorylation of the substrate, is measured. Common detection methods include radiometric assays (measuring the incorporation of ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each kinase at a given compound concentration. For more detailed analysis, IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cellular Assays
Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a biological context and elicit the desired downstream effect.
Objective: To evaluate the potency and selectivity of an inhibitor in a cellular environment by measuring the inhibition of phosphorylation of a downstream substrate.
Methodology:
-
Cell Culture: A cell line that expresses the target kinase and a relevant downstream signaling pathway is cultured.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to extract proteins.
-
Protein Analysis: The phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates is assessed using techniques such as Western blotting or ELISA with phospho-specific antibodies.
-
Data Analysis: The concentration of the inhibitor that results in a 50% reduction in the phosphorylation signal (IC50) is determined.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the experimental workflows used to assess their selectivity can provide a clearer understanding of their mechanism of action and the process of their evaluation.
Caption: Overview of FGFR and JAK-STAT signaling pathways targeted by 5H-pyrrolo[2,3-b]pyrazine inhibitors.
Caption: A typical workflow for assessing the selectivity of kinase inhibitors from initial screening to in vivo studies.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of 3-chloro-5H-pyrrolo[2,3-b]pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of a representative 5H-pyrrolo[2,3-b]pyrazine derivative, a class of compounds that includes 3-chloro-5H-pyrrolo[2,3-b]pyrazine. Due to the limited availability of public in vivo data for this compound, this guide utilizes a closely related and recently disclosed pyrrolopyrazine carboxamide derivative (herein referred to as Compound 10) as a surrogate to illustrate the potential efficacy of this chemical scaffold.[1] The performance of this representative compound is compared against established and clinically relevant FGFR inhibitors: Pemigatinib, Infigratinib, and Erdafitinib.
Mechanism of Action: Targeting the FGFR Signaling Pathway
5H-pyrrolo[2,3-b]pyrazine derivatives have emerged as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[2][3][4] Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers.[2][4] By inhibiting FGFR kinases, these compounds can block downstream signaling cascades responsible for tumor cell proliferation, survival, and angiogenesis.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anticancer activity of the representative 5H-pyrrolo[2,3-b]pyrazine derivative (Compound 10) and the comparator drugs in xenograft models.
| Compound | Class | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference |
| Compound 10 (Representative Pyrrolopyrazine) | Pyrrolo[2,3-b]pyrazine | SNU-16 Gastric Cancer | Oral administration | Induced tumor stasis or regression. | [1] |
| Pemigatinib | FGFR 1/2/3 Inhibitor | KG1 (AML) | 0.3 mg/kg, once daily (oral) | Significant tumor growth suppression. | [5] |
| Infigratinib | Pan-FGFR Inhibitor | HCC06-0606 (Hepatocellular Carcinoma) | 10, 20, 30 mg/kg, once daily for 14 days (oral) | ~65%, 96%, and 98% tumor burden reduction, respectively. | [6] |
| Erdafitinib | Pan-FGFR Inhibitor | Locally Advanced or Metastatic Urothelial Carcinoma (Clinical Trial) | 8 mg/day with uptitration to 9 mg/day (oral) | 40% objective response rate in long-term follow-up. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for key experiments based on the reviewed literature.
Xenograft Mouse Model Protocol
A standard experimental workflow for evaluating the in vivo efficacy of an anticancer compound in a xenograft mouse model is outlined below.
1. Cell Lines and Culture:
-
Cancer cell lines with known FGFR alterations (e.g., SNU-16 for gastric cancer, KG1 for AML, or cell lines with specific FGFR fusions or amplifications) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][5]
2. Animal Models:
-
Immunocompromised mice, such as athymic nude or SCID mice, are typically used to prevent rejection of human tumor xenografts.[9][10]
3. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a suitable medium, sometimes mixed with Matrigel to enhance tumor take, is subcutaneously injected into the flank of the mice.[9][10]
4. Tumor Growth Monitoring:
-
Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[9]
5. Drug Formulation and Administration:
-
The test compound and comparator drugs are formulated in an appropriate vehicle (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in water).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The drug is administered, typically orally via gavage or through intraperitoneal injection, at the specified dose and schedule.[5][6]
6. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the reduction in tumor volume in the treated groups compared to the vehicle control group.
-
Toxicity: Animal body weight is monitored as a general indicator of toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment. Other signs of toxicity are also observed. At the end of the study, organs may be collected for histopathological analysis.
7. Statistical Analysis:
-
Statistical methods, such as t-tests or ANOVA, are used to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Conclusion
The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a promising class of FGFR inhibitors with demonstrated in vivo anticancer activity. As exemplified by a representative compound, this class has the potential to induce tumor stasis and regression in preclinical models. When compared to established FGFR inhibitors such as Pemigatinib, Infigratinib, and Erdafitinib, the pyrrolopyrazine derivatives show a comparable mechanism of action and potential for significant tumor growth inhibition. Further in vivo studies on specific analogs like this compound are warranted to fully elucidate their therapeutic potential and position them within the landscape of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Efficacy and safety of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma: long-term follow-up of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of 5H-pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 5H-pyrrolo[2,3-b]pyrazine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). While specific experimental data for 3-chloro-5H-pyrrolo[2,3-b]pyrazine is not publicly available, this document focuses on a closely related and well-characterized compound from the same chemical class, herein referred to as Compound 13 , based on the findings from a study on a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as potent FGFR kinase inhibitors.[1][2] This guide will compare its performance with approved FGFR inhibitors and provide supporting experimental data and protocols.
Mechanism of Action: Inhibition of FGFR Signaling
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a potent inhibitor of FGFRs, a family of receptor tyrosine kinases.[1][2] Upon binding to their cognate fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Aberrant FGFR signaling is a known driver in various cancers.
5H-pyrrolo[2,3-b]pyrazine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFRs and preventing the phosphorylation cascade that leads to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.
Comparative Performance of FGFR Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a representative 5H-pyrrolo[2,3-b]pyrazine derivative (Compound 13 ) and several clinically approved FGFR inhibitors against different FGFR isoforms.
| Compound | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 13 | 5H-pyrrolo[2,3-b]pyrazine | 3.0 | - | - | - |
| Erdafitinib | Pyrido[2,3-d]pyrimidine | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib | Pyrido[2,3-d]pyrimidine | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib (BGJ398) | Pyrazolo[1,5-a]pyrimidine | 0.9 | 1.4 | 1.0 | 60 |
| Ponatinib | Imidazo[1,2-b]pyridazine | 2.2 | - | - | - |
Data for Compound 13 is sourced from a study on 5H-pyrrolo[2,3-b]pyrazine derivatives.[2] Data for other inhibitors is compiled from publicly available sources. A hyphen (-) indicates that data was not specified in the referenced sources.
Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.
1. Materials and Reagents:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the FGFR enzyme and substrate to their final concentrations in the kinase assay buffer.
-
Assay Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the diluted FGFR enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by 5H-pyrrolo[2,3-b]pyrazine derivatives.
Caption: FGFR signaling pathway and inhibition by 5H-pyrrolo[2,3-b]pyrazines.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of an inhibitor.
Caption: Experimental workflow for in vitro kinase inhibition assay.
References
Safety Operating Guide
Proper Disposal of 3-chloro-5H-pyrrolo[2,3-b]pyrazine: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 3-chloro-5H-pyrrolo[2,3-b]pyrazine, ensuring operational integrity and regulatory compliance.
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a halogenated heterocyclic compound.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with this compound.
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| H317 | May cause an allergic skin reaction | P272: Contaminated work clothing should not be allowed out of the workplace. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information before handling this chemical.
Core Principles of Halogenated Waste Management
The disposal of this compound falls under the category of halogenated organic waste. The following principles are fundamental to its safe disposal:
-
Segregation: It is critical to keep halogenated solvent waste separate from non-halogenated organic waste.[1] Mixing these waste streams can lead to increased disposal costs and complex waste treatment processes.[1]
-
Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Container Integrity: Waste containers should be in good condition, compatible with the chemical, and have a secure, tightly sealing lid to prevent leaks or spills.
Step-by-Step Disposal Procedure
Given the limited information on specific degradation or neutralization protocols for this compound, direct disposal through a certified hazardous waste contractor is the recommended and safest approach. In-lab treatment is not advised without validated procedures.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, labeled container for "Halogenated Organic Waste."[2][3] Do not mix with non-halogenated waste streams.[4]
-
Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.
3. Labeling the Waste Container:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound."
-
If in a solution, list all components and their approximate percentages.
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated and away from heat sources or ignition.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. The primary method of disposal for halogenated organic compounds is typically high-temperature incineration at a permitted facility.
Experimental Protocols
Currently, there are no established and verified experimental protocols for the in-laboratory neutralization or deactivation of this compound. The pyrazine ring is generally stable, and there is limited information on its degradation pathways. Therefore, attempting chemical treatment without specific guidance could lead to unknown reactions and potential hazards.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-chloro-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 3-chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound often utilized in pharmaceutical research and development. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risk and promoting a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for this compound and structurally similar compounds, this chemical is classified as hazardous. The primary hazards include being harmful if swallowed, causing skin irritation, and potentially causing an allergic skin reaction or serious eye irritation.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a heightened risk of splashing, such as during bulk handling, mixing, or heating.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[4][5] Always inspect gloves for tears or punctures before use. Change gloves every 30 to 60 minutes or immediately if contaminated, and wash hands thoroughly after removal.[6] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[7] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental compliance.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid inhalation of dust or vapors.[8]
-
Handle in a well-ventilated area, preferably a chemical fume hood.[2]
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management:
-
Evacuate the immediate area and restrict access.
-
Wear the appropriate PPE as detailed in Table 1.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Disposal Plan: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[8] Do not dispose of this chemical down the drain.[4] All waste must be placed in a clearly labeled and sealed container for collection by authorized hazardous waste personnel, in accordance with local, state, and federal regulations.[2][4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical attention.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |
Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. echemi.com [echemi.com]
- 3. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. pppmag.com [pppmag.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
